4-(Bromomethyl)quinoline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQXVPCIRZUOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472348 | |
| Record name | 4-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-16-6 | |
| Record name | 4-(Bromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Bromomethyl)quinoline: Synthesis, Characterization, and Applications
Introduction: The Significance of 4-(Bromomethyl)quinoline in Modern Chemistry
This compound is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its quinoline core is a privileged structure, found in a wide array of biologically active compounds, while the reactive bromomethyl group provides a convenient handle for introducing the quinoline moiety into larger, more complex molecules.[1][2][3][4] This guide offers an in-depth exploration of the synthesis, characterization, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
The strategic importance of quinoline derivatives is well-established, with numerous examples demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][4] this compound, in particular, acts as a key intermediate, enabling the facile derivatization of the quinoline scaffold at the 4-position. This reactivity is crucial for the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.
Synthesis of this compound: A Mechanistic and Practical Overview
The most prevalent and efficient method for the synthesis of this compound involves the radical bromination of 4-methylquinoline (lepidine). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene.
Underlying Principles of the Wohl-Ziegler Bromination
The synthesis of this compound from 4-methylquinoline is a classic example of a Wohl-Ziegler bromination. This reaction proceeds via a free radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.
Figure 1: A simplified representation of the free radical chain mechanism in the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a well-established method for the synthesis of this compound.[5]
Materials:
-
4-methylquinoline (lepidine)
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (radical initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-bromosuccinimide (0.08 mole) in carbon tetrachloride.
-
Add 4-methylquinoline (0.1 mole) to the stirred suspension.
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to 60°C and then bring it to reflux.
-
Maintain the reflux for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the hot mixture to remove the succinimide byproduct.
-
Allow the filtrate to cool, which will induce the crystallization of this compound as white crystals.
-
Collect the crystals by filtration and wash them thoroughly with water to remove any remaining succinimide.
-
Dry the product in a vacuum desiccator.
It is important to note that this compound is unstable and should be used as soon as possible after its preparation.[5]
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 88-91 °C[5] |
Table 1: Physical and Chemical Properties of this compound.[6]
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include those for the aromatic protons of the quinoline ring and a characteristic singlet for the bromomethyl (-CH₂Br) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbons of the quinoline ring and the bromomethyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum helps to identify the functional groups present. Characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C=N and C=C stretching of the quinoline core, are expected.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.
Reactivity and Applications in Drug Development
The high reactivity of the bromomethyl group makes this compound a valuable intermediate in the synthesis of a wide range of derivatives.[3] The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, alcohols, thiols, and carbon nucleophiles.
Figure 2: The role of this compound as a key intermediate in the synthesis of diverse quinoline derivatives.
This reactivity has been extensively exploited in the development of novel therapeutic agents. For instance, quinoline derivatives have shown promise as:
-
Anticancer Agents: The quinoline scaffold can be found in several anticancer drugs, and derivatives of this compound are continuously being explored for their potential to inhibit cancer cell proliferation.[1]
-
Antimalarial Drugs: Quinoline-based compounds have a long history in the treatment of malaria, and new derivatives are being synthesized to combat drug-resistant strains of the parasite.[7]
-
Antimicrobial Agents: The broad-spectrum antimicrobial activity of quinoline derivatives makes them attractive candidates for the development of new antibiotics and antifungals.[8]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage.[9][10][11] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][12]
-
Skin Protection: Wear chemical-resistant gloves and impervious clothing.[12]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[12]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Store in a tightly closed container in a cool, dry place.[11]
In case of accidental exposure, immediate first aid is crucial. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. In case of inhalation, move the person to fresh air. Seek immediate medical attention in all cases of exposure.[10]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the bromomethyl group, makes it an invaluable tool for the construction of novel quinoline-based molecules with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any researcher working with this important chemical intermediate.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 12. echemi.com [echemi.com]
"4-(Bromomethyl)quinoline" chemical properties and reactivity
An In-Depth Technical Guide to 4-(Bromomethyl)quinoline: Properties, Reactivity, and Applications
Introduction: The Versatile Quinoline Building Block
This compound is a heterocyclic organic compound featuring a quinoline core substituted with a bromomethyl group at the 4-position.[1][2] Its significance in synthetic chemistry stems from the high reactivity of the bromomethyl group, which acts as a potent electrophilic handle. This reactivity, analogous to that of a benzylic bromide, is further enhanced by the electron-withdrawing nature of the quinoline ring system. Consequently, this compound serves as a crucial and versatile building block for introducing the quinoline-4-methyl moiety into a wide array of molecular architectures. This capability is extensively leveraged by researchers in drug discovery and materials science, where the quinoline scaffold is a well-established pharmacophore and a privileged structural motif found in numerous biologically active compounds, including kinase inhibitors and antimalarial agents.[3][4]
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically encountered as a white crystalline solid.[5] It is important to note that the compound is reported to be unstable and should be used as soon as possible after preparation.[5] This instability also accounts for some variability in reported melting points.
| Property | Value | Source |
| CAS Number | 5632-16-6 | [1][2][6] |
| Molecular Formula | C₁₀H₈BrN | [1][2] |
| Molecular Weight | 222.08 g/mol | [1][2] |
| Melting Point | 58-59 °C or 88-91 °C | [5][6] |
| Appearance | White crystals/powder | [5] |
| pKa (Predicted) | 4.56 ± 0.13 | [1] |
| Solubility | Insoluble in water | [7] |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)CBr | [2] |
Synthesis of this compound
The most common and direct synthesis of this compound involves the free-radical bromination of 4-methylquinoline, also known as lepidine. This reaction selectively targets the benzylic-like methyl group due to the stability of the resulting radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator, such as benzoyl peroxide or AIBN, is often used, and the reaction is typically conducted in a non-polar solvent like carbon tetrachloride under reflux.[5]
Experimental Protocol: Synthesis from 4-Methylquinoline[5]
This protocol is adapted from a reported procedure and should be performed by trained personnel using appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
4-Methylquinoline (lepidine) (0.1 mole)
-
N-Bromosuccinimide (NBS) (0.08 mole)
-
Carbon tetrachloride (CCl₄)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
A suspension of N-bromosuccinimide (0.08 mole) in carbon tetrachloride is prepared in a round-bottom flask.
-
The suspension is stirred and heated to 60 °C.
-
4-Methylquinoline (0.1 mole) is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained for 30 minutes.
-
After the reflux period, the mixture is filtered while hot to remove the succinimide byproduct.
-
The filtrate is allowed to cool, during which this compound crystallizes.
-
The resulting white crystals are collected and washed thoroughly with water to remove any residual succinimide.
-
The product is dried in a vacuum. It is crucial to note that the product is unstable and should be used promptly for subsequent reactions.[5]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]
- 7. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline
An In-depth Technical Guide to 4-(Bromomethyl)quinoline for Advanced Research
In the landscape of modern synthetic chemistry and drug discovery, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1] Within this class, this compound emerges not as an end product, but as a pivotal reactive intermediate. Its strategic value lies in the chemically labile bromomethyl group attached to the 4-position of the quinoline nucleus. This feature transforms the molecule into a potent electrophilic building block, enabling chemists to readily introduce the quinoline-4-methyl moiety into diverse molecular architectures. This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity and critical role in the synthesis of complex target molecules.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any experimental setting. This compound is identified by the CAS Number 5632-16-6 .[2][3][4][5][6][7]
The molecular structure consists of a quinoline ring system where a hydrogen atom on the methyl group of 4-methylquinoline (lepidine) has been substituted by a bromine atom. This "benzylic-like" bromide is highly activated towards nucleophilic substitution, which is the primary source of its synthetic utility.
Molecular Structure:
-
IUPAC Name: this compound[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5632-16-6 | [2][3][5] |
| Molecular Formula | C₁₀H₈BrN | [2][3][4] |
| Molecular Weight | 222.08 g/mol | [2][4][5] |
| Appearance | White to off-white crystals/solid | [8] |
| Melting Point | 88-91 °C (unstable) | [8] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| Complexity | 149 | [2] |
Synthesis Protocol: Selective Bromination of 4-Methylquinoline
The most common and efficient laboratory-scale synthesis of this compound involves the selective free-radical bromination of the methyl group of 4-methylquinoline (lepidine). This reaction, a variation of the Wohl-Ziegler bromination, leverages N-Bromosuccinimide (NBS) as the bromine source.
Causality and Experimental Rationale
-
Choice of Reagent (NBS): N-Bromosuccinimide is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This is critical for promoting free-radical substitution at the activated benzylic position while minimizing competitive electrophilic aromatic substitution on the quinoline ring.
-
Reaction Conditions: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[8] The heat and, often, the addition of a radical initiator (like AIBN or benzoyl peroxide, though not explicitly mentioned in all preparations) facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. The benzylic C-H bonds of the 4-methyl group are significantly weaker than the aromatic C-H bonds, making them the preferential site for hydrogen abstraction by the bromine radical.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride (a suitable volume to ensure stirring).
-
Addition of Substrate: While stirring, add 4-methylquinoline (lepidine) (0.1 mol) to the suspension.
-
Reaction: Heat the mixture to 60 °C and then bring it to a gentle reflux. Maintain reflux for approximately 30 minutes, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter it while still hot to remove the succinimide byproduct.
-
Isolation: Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.
-
Purification: Collect the white crystals of this compound by filtration. Wash the crystals thoroughly with cold water to remove any remaining succinimide.
-
Drying: Dry the product under a vacuum. The resulting compound is unstable and should be used as soon as possible for subsequent reactions.[8]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Reactivity and Core Applications
The synthetic power of this compound is derived almost entirely from the reactivity of the C-Br bond. As a benzylic bromide, it is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2 type). The bromide ion is a good leaving group, and the adjacent quinoline ring stabilizes the transition state.
This reactivity allows for the facile attachment of the quinoline-4-methyl scaffold to a wide variety of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols to form ethers.
-
N-Nucleophiles: Amines (primary, secondary) and azides to form substituted amines and azides, respectively.
-
S-Nucleophiles: Thiols to form thioethers.
-
C-Nucleophiles: Enolates and cyanides to form new C-C bonds.
This versatility makes it a valuable intermediate in the synthesis of potential drug candidates and complex heterocyclic systems. For example, derivatives of this compound are used in the preparation of molecules with anti-microbial, anti-inflammatory, and analgesic activities.[9]
Representative Reaction Scheme
The diagram below illustrates the general reaction of this compound with a generic nucleophile (Nu⁻).
Caption: General Sₙ2 reaction of this compound.
Safety, Handling, and Storage
Given its high reactivity, proper handling and storage of this compound are crucial for both experimental success and laboratory safety.
-
Chemical Stability: The compound is known to be unstable and should be used as fresh as possible after synthesis.[8] It can decompose over time, especially when exposed to light, moisture, or heat.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[6][11]
-
Storage: For short-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[3] This minimizes decomposition and hydrolysis.
Conclusion
This compound stands as a powerful and versatile intermediate for the synthetic chemist. Its value is rooted in the predictable and efficient reactivity of its activated bromomethyl group, which serves as a handle for introducing the quinoline moiety into new molecular frameworks. While its instability and potential hazards demand careful handling, a thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively harness its synthetic potential in the pursuit of novel therapeutics and complex chemical structures.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5632-16-6|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 11. aksci.com [aksci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
"4-(Bromomethyl)quinoline" IUPAC name and synonyms
An In-depth Technical Guide to 4-(Bromomethyl)quinoline: Properties, Synthesis, and Applications for Advanced Research
Introduction
This compound is a highly reactive heterocyclic compound that has emerged as a pivotal building block in the fields of medicinal chemistry, drug discovery, and materials science. Its structure, featuring a quinoline core functionalized with a bromomethyl group at the 4-position, renders it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The presence of the reactive bromomethyl group provides a convenient handle for introducing the quinoline-4-methyl moiety into various molecular frameworks, making it an indispensable tool for researchers and drug development professionals.
This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic methodologies, reactivity, and key applications. It is intended to serve as a resource for scientists seeking to leverage this reagent in their research and development endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. Accurate identification and understanding of these properties are crucial for its proper handling, storage, and application in chemical synthesis.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromomethyl-quinoline, Quinoline, 4-(bromomethyl)-, Lepidine, α-bromo- | [3][4] |
| CAS Number | 5632-16-6 | [3][4][5][6] |
| Molecular Formula | C₁₀H₈BrN | [3][4] |
| Molecular Weight | 222.08 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 58-59 °C or 88-91 °C | [5][7] |
| pKa (Predicted) | 4.56 ± 0.13 | [4] |
Note on Physical Properties: There is a noted discrepancy in the literature regarding the melting point. Researchers should verify the properties of their specific batch via appropriate analytical methods. The compound is also reported to be unstable and is best used as fresh as possible for synthetic applications.[7]
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the free-radical bromination of 4-methylquinoline, also known as lepidine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄).
The causality behind this choice of reagents is rooted in classic radical chemistry. NBS is favored as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes undesired side reactions, such as electrophilic addition to the aromatic rings. The reaction is initiated by heat or UV light, which causes the decomposition of a radical initiator (like AIBN or benzoyl peroxide, though often the reaction can be initiated by heat alone) to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of lepidine. The resulting benzylic-type radical is resonance-stabilized by the quinoline ring system, making this position highly selective for halogenation.
Experimental Protocol: Synthesis from 4-Methylquinoline
The following protocol is adapted from established literature procedures.[7]
Materials:
-
4-Methylquinoline (Lepidine)
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄)
-
Stirring apparatus, reflux condenser, heating mantle, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-Bromosuccinimide (0.08 mol) in carbon tetrachloride.
-
Addition of Substrate: While stirring, add 4-methylquinoline (0.1 mol) to the suspension.
-
Initiation and Reflux: Heat the mixture to 60 °C and then bring it to a boil under reflux. Maintain reflux for approximately 30 minutes. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, filter the hot mixture to remove the succinimide byproduct.
-
Crystallization: Allow the hot filtrate to cool. This compound will crystallize out as white crystals.
-
Purification: Collect the crystals by filtration. Wash the collected solid thoroughly with water to remove any remaining succinimide.
-
Drying: Dry the purified product in a vacuum desiccator. The product is unstable and should be used promptly.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which functions as an excellent electrophilic site. The C-Br bond is readily cleaved in the presence of nucleophiles, making it a potent alkylating agent for introducing the quinoline-4-methyl scaffold.
Nucleophilic Substitution Reactions
This compound readily participates in Sₙ2-type reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.[8] This reactivity allows for the straightforward synthesis of diverse quinoline derivatives with tailored functionalities. The ability to selectively alkylate nucleophiles is a cornerstone of its application in building complex molecular architectures.[8]
Caption: General scheme of nucleophilic substitution.
Applications in Drug Discovery
The quinoline core is a prevalent feature in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to interact with various biological targets.[2][9] Consequently, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents.
-
Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against cancer cell lines.[1] The scaffold is integral to numerous kinase inhibitors, which are designed to disrupt the signaling pathways that drive tumor growth.[9] this compound can be used to synthesize ligands that target specific enzymes or receptors implicated in cancer.
-
Antimalarial Drugs: Historically, quinoline alkaloids like quinine have been the cornerstone of malaria treatment. Modern drug discovery continues to explore novel quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum.[10]
-
Antitumor Intermediates: Related compounds, such as 8-Bromomethylquinoline, are explicitly cited as key intermediates for developing new antitumor agents, underscoring the value of the bromomethylquinoline class in oncology research.[11]
Safety, Handling, and Storage
Given its high reactivity, this compound must be handled with appropriate caution. It is classified as a hazardous substance.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[12][13][14]
-
Lachrymator: The vapors are irritating to the eyes and can cause tearing.[14]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][15]
-
Eye Protection: Wear chemical splash-resistant safety goggles or a face shield.[12][16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or protective suit.[12][14]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[16]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[17]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][14]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Conclusion
This compound is a valuable and versatile reagent whose significance is well-established in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group make it an ideal starting material for creating libraries of functionalized quinoline derivatives. For researchers in drug development and materials science, a thorough understanding of its properties, handling requirements, and synthetic potential is key to unlocking its full utility in the creation of novel and impactful molecules.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromomethylquinoline | 5632-16-6 [m.chemicalbook.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. prepchem.com [prepchem.com]
- 8. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. aksci.com [aksci.com]
- 13. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. echemi.com [echemi.com]
- 17. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
The Synthesis and Strategic Importance of 4-(Bromomethyl)quinoline: A Technical Guide for Chemical Innovators
Abstract
This technical guide provides an in-depth exploration of 4-(bromomethyl)quinoline, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its historical discovery, tracing back to early synthetic methodologies, and elucidate the chemical principles that underscore its preparation. The guide will offer a comparative analysis of key synthetic routes, a detailed experimental protocol for a foundational synthesis, and a discussion of its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, providing both historical context and practical insights into the utility of this versatile building block.
Introduction: The Quinoline Scaffold and the Significance of the 4-Bromomethyl Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline nucleus is paramount in modulating its pharmacological profile.
The introduction of a bromomethyl group at the 4-position of the quinoline ring yields this compound, a highly reactive and versatile intermediate. The benzylic-like nature of the bromomethyl group, adjacent to the aromatic quinoline system, renders the bromine atom an excellent leaving group for nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups, making this compound a cornerstone for the synthesis of complex molecular architectures and the exploration of new chemical entities in drug discovery programs.[3][4]
Historical Context and Discovery
The journey of this compound as a valuable synthetic intermediate gained significant traction in the mid-20th century. While the broader field of quinoline chemistry dates back to the 19th century with the isolation of quinoline from coal tar, the targeted synthesis of specifically functionalized derivatives like this compound emerged from the growing need for versatile building blocks in organic synthesis.
A landmark publication in 1949 by Kaslow and Raymond in the Journal of the American Chemical Society detailed a practical and efficient method for the synthesis of this compound from its precursor, 4-methylquinoline (lepidine). This method, utilizing N-bromosuccinimide (NBS) as a brominating agent, provided a reliable route to this reactive intermediate and opened the door for its widespread use in research and development. The choice of NBS was crucial, as it allowed for the selective bromination of the methyl group without affecting the aromatic quinoline ring, a testament to the growing understanding of free-radical chemistry at the time.
Evolution of Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved from the foundational free-radical bromination to more diverse and sophisticated methods. Understanding these methodologies is crucial for selecting the most appropriate route based on substrate availability, desired purity, and scalability.
Foundational Synthesis: Free-Radical Bromination of 4-Methylquinoline
The most established and widely utilized method for the synthesis of this compound is the free-radical bromination of 4-methylquinoline (lepidine) using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by photochemical means (UV light).
The mechanism proceeds through a classic free-radical chain reaction:
-
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-methylquinoline, generating a resonance-stabilized benzylic-type radical.
-
Propagation: The benzylic radical reacts with a molecule of NBS to form this compound and a succinimidyl radical. This succinimidyl radical then abstracts a hydrogen from another molecule of 4-methylquinoline, continuing the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-Radical Bromination of 4-Methylquinoline.
Comparative Analysis of Synthetic Routes
While the NBS-based bromination remains a cornerstone, other methods for synthesizing the quinoline core and its functionalized derivatives have been developed. These often provide access to a wider range of substituted products.
| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| NBS Bromination | 4-Methylquinoline | NBS, Radical Initiator (AIBN/Benzoyl Peroxide), CCl4 or other inert solvent, reflux | High selectivity for the methyl group, good yields, well-established. | Use of halogenated solvents, potential for over-bromination. |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Builds the quinoline ring and can incorporate functionality at various positions. | Requires specific carbonyl compounds, may not be suitable for all substitution patterns. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., H2SO4), Oxidizing Agent | A classic method for quinoline synthesis, tolerant of some functional groups. | Harsh reaction conditions, often produces mixtures of products. |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl Compound | Acid or Base catalyst | Convergent synthesis, good for producing substituted quinolines. | Availability of substituted 2-aminobenzaldehydes/ketones can be a limitation. |
Experimental Protocol: Synthesis of this compound via NBS Bromination
The following protocol is adapted from the method described by Kaslow and Raymond (1949).
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified chemical laboratory with appropriate safety precautions.
Materials and Reagents
-
4-Methylquinoline (lepidine)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (or a suitable alternative non-polar solvent)
-
Water (distilled or deionized)
Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinoline (1 equivalent).
-
Add carbon tetrachloride to dissolve the 4-methylquinoline.
-
To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.
-
Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Self-Validation
-
Choice of NBS: NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator: Benzoyl peroxide is used to initiate the free-radical chain reaction. Without it, the reaction would be significantly slower.
-
Inert Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile can be considered.
-
Workup: The aqueous wash is critical to remove the succinimide byproduct, which is water-soluble. Proper drying of the organic layer is essential before solvent removal to obtain a pure product.
Caption: Experimental Workflow for the Synthesis of this compound.
Applications in Drug Discovery and Development
The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The reactive bromomethyl group is readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, allowing for the introduction of diverse side chains and functional groups.
A notable example of a related compound's importance is the use of 4-(bromomethyl)quinolin-2(1H)-one as a key intermediate in the synthesis of Rebamipide , a gastroprotective agent.[5] This underscores the value of the bromomethylquinoline core in constructing biologically active molecules.
Furthermore, the broader quinoline scaffold is a cornerstone in antimalarial drug discovery, with chloroquine and mefloquine being prominent examples.[6][7] The ability to functionalize the 4-position of the quinoline ring, as facilitated by this compound, is a key strategy in the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum.[6][7]
The introduction of various substituents via nucleophilic displacement on the bromomethyl group allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug-like characteristics.
Conclusion
This compound stands as a testament to the power of a well-designed chemical intermediate. Its historical synthesis via free-radical bromination provided a gateway for its widespread application in organic synthesis. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and historical context is invaluable. As the quest for novel therapeutics continues, the strategic use of versatile building blocks like this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of "4-(Bromomethyl)quinoline" (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 4-(Bromomethyl)quinoline
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5632-16-6), a key intermediate in pharmaceutical synthesis and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth interpretations grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causality behind experimental choices and spectral features, providing researchers, scientists, and drug development professionals with a self-validating framework for the structural elucidation of this compound. The guide includes detailed experimental protocols, data tables, and visual diagrams to ensure both clarity and practical utility.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with a bromomethyl group at the 4-position.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, most notably antimalarials such as quinine and chloroquine.[2] The bromomethyl group serves as a highly reactive electrophilic handle, making this molecule an invaluable building block for introducing the quinolin-4-ylmethyl moiety into larger, more complex structures through nucleophilic substitution reactions.
Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, providing the foundational knowledge required for its confident identification.
Molecular Structure and Key Spectroscopic Features
The structure of this compound dictates its spectroscopic output. The molecule consists of two main parts: the rigid, aromatic quinoline ring system and the flexible, reactive bromomethyl side chain.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, interpretable signals.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is dictated by the chemical environment of each proton. In this compound, we anticipate two distinct regions: the aromatic region (for the quinoline protons) and the aliphatic region (for the bromomethyl protons).
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organics and its single residual peak at ~7.26 ppm, which typically does not interfere with the signals of interest.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₂ | ~8.9 | Doublet (d) | ~4.5 | 1H |
| H₈ | ~8.1 | Doublet (d) | ~8.5 | 1H |
| H₅ | ~8.0 | Doublet (d) | ~8.5 | 1H |
| H₇ | ~7.7 | Triplet (t) | ~7.5 | 1H |
| H₆ | ~7.6 | Triplet (t) | ~7.5 | 1H |
| H₃ | ~7.5 | Doublet (d) | ~4.5 | 1H |
| -CH₂Br | ~4.8 | Singlet (s) | N/A | 2H |
Interpretation of ¹H NMR Data:
-
Aromatic Protons (δ 7.5-8.9 ppm): The protons on the quinoline ring are deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom, causing them to resonate at high chemical shifts.
-
H₂: This proton is adjacent to the nitrogen atom, making it the most deshielded proton of the quinoline system, thus appearing furthest downfield.[3]
-
H₃: This proton is coupled to H₂ (ortho coupling), resulting in a doublet.
-
H₅, H₆, H₇, H₈: These protons on the benzene portion of the quinoline ring exhibit typical splitting patterns for a substituted benzene ring. H₅ and H₈ often appear as doublets, while H₆ and H₇ appear as triplets (or more complex multiplets due to coupling with multiple neighbors).
-
-
Methylene Protons (-CH₂Br, δ ~4.8 ppm): This signal is a sharp singlet because there are no adjacent protons for it to couple with. Its chemical shift is significantly downfield from a typical alkyl proton (~1.2 ppm) due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic quinoline ring. This singlet integrating to 2H is a hallmark of the this compound structure.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C₂ | ~151.0 |
| C₄ | ~148.5 |
| C₈ₐ | ~147.0 |
| C₇ | ~130.5 |
| C₅ | ~129.5 |
| C₆ | ~128.0 |
| C₄ₐ | ~127.0 |
| C₈ | ~125.0 |
| C₃ | ~122.0 |
| -CH₂Br | ~32.0 |
Interpretation of ¹³C NMR Data:
-
Aromatic Carbons (δ 122-151 ppm): The ten carbons of the quinoline ring are all sp² hybridized and resonate in the aromatic region.[4] Carbons directly attached to or near the nitrogen atom (C₂, C₈ₐ) are typically found at higher chemical shifts. The carbon bearing the bromomethyl group (C₄) is also significantly deshielded.
-
Methylene Carbon (-CH₂Br, δ ~32.0 ppm): This sp³ hybridized carbon resonates in the aliphatic region. Its chemical shift is higher than that of a simple alkane carbon (~10-20 ppm) due to the "heavy atom effect" and the electronegativity of the attached bromine atom, which draws electron density away from the carbon nucleus.
Standard NMR Experimental Protocol
Trustworthiness: This protocol is a self-validating system. The use of a known internal standard (TMS) and a standard deuterated solvent ensures reproducibility and accuracy of the chemical shifts.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing crucial information about the functional groups present.
Expertise & Experience: While KBr pellets can be used, Attenuated Total Reflectance (ATR) is often preferred for modern solid-state analysis. It requires minimal sample preparation and avoids potential complications from moisture in the KBr.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |
| 2980-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1620-1570 | C=C / C=N Stretch | Aromatic Ring |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 850-750 | C-H Bend (out-of-plane) | Aromatic (Substitution Pattern) |
| 650-550 | C-Br Stretch | Alkyl Halide |
Interpretation of IR Data:
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic quinoline system.[5]
-
Aliphatic C-H Stretch (2980-2850 cm⁻¹): These weaker absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group.
-
Aromatic Ring Stretches (1620-1400 cm⁻¹): The sharp, strong absorptions in this "fingerprint" region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline core.[6] The specific pattern of these bands is highly characteristic of the quinoline scaffold.
-
C-Br Stretch (650-550 cm⁻¹): A moderate to strong absorption in the low-frequency region of the spectrum is indicative of the C-Br stretching vibration, providing direct evidence for the bromomethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structure.
Expertise & Experience: Electron Ionization (EI) is a robust "hard" ionization technique ideal for this type of molecule. It provides a clear molecular ion and a rich, reproducible fragmentation pattern that is excellent for structural confirmation and library matching.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion | Significance |
| 221 / 223 | [C₁₀H₈BrN]⁺˙ | Molecular Ion (M⁺˙) peak cluster |
| 142 | [C₁₀H₈N]⁺ | [M - Br]⁺, loss of a bromine radical |
| 141 | [C₁₀H₇N]⁺˙ | [M - HBr]⁺˙, loss of hydrogen bromide |
Interpretation of Mass Spectrometry Data:
-
The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).[7] This results in two molecular ion peaks of almost identical intensity, separated by 2 m/z units (e.g., at m/z 221 and 223). The observation of this "M/M+2" pattern is conclusive evidence for the presence of a single bromine atom in the molecule.[7]
-
Fragmentation Pathway: Under EI conditions, the molecular ion is a high-energy radical cation that readily fragments. The weakest bond is the C-Br bond. Cleavage of this bond results in the loss of a bromine radical (•Br) to form a highly stable quinolin-4-ylmethyl cation at m/z 142. This is often the base peak (most intense peak) in the spectrum.
References
- 1. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]
- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Solubility for 4-(Bromomethyl)quinoline
This compound is a key heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel therapeutic agents and functional materials.[1] Its utility as a reactive intermediate hinges on its effective dissolution in appropriate solvents to ensure homogenous reaction conditions, predictable reaction kinetics, and optimal yields. Understanding the solubility profile of this compound is, therefore, not merely a matter of procedural convenience but a fundamental prerequisite for its successful application. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, blending theoretical predictions with practical, field-proven methodologies for its empirical determination.
Deconstructing the Molecule: A Physicochemical Approach to Predicting Solubility
The solubility of a compound is primarily governed by its molecular structure, polarity, and its capacity for intermolecular interactions with the solvent.[2] An analysis of the structure of this compound (Figure 1) provides valuable insights into its expected solubility behavior.
Figure 1. Chemical Structure of this compound
Caption: The structure of this compound, highlighting the moderately polar quinoline core and the polar bromomethyl substituent.
The molecule can be dissected into two key components:
-
The Quinoline Core: This bicyclic aromatic system, containing a nitrogen atom, imparts a degree of polarity to the molecule. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. Quinoline itself is known to be soluble in a wide array of organic solvents.[3]
-
The Bromomethyl Group (-CH₂Br): This substituent introduces further polarity due to the electronegativity of the bromine atom. This group can participate in dipole-dipole interactions.
Based on the principle of "like dissolves like," we can anticipate that this compound will exhibit favorable solubility in polar aprotic and moderately polar solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be lower, though the presence of the aromatic quinoline ring may still allow for some degree of van der Waals interactions. The computed XLogP3 value of 2.8 further suggests a balance between lipophilicity and polarity.[4]
Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor will strongly solvate the polar regions of the molecule.[6] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Acetone | Moderate to High | The ketone functional group in acetone provides polarity for effective solvation. | |
| Acetonitrile | Moderate | While polar, acetonitrile is less polar than DMSO and DMF, which may result in slightly lower, but still significant, solubility. | |
| Polar Protic | Ethanol | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, but the overall polarity is lower than polar aprotic solvents. |
| Methanol | Moderate | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities should allow for moderate solubility. | |
| Moderately Polar | Dichloromethane (DCM) | Moderate to High | The polarity of DCM is well-suited to dissolve moderately polar compounds like this compound. |
| Chloroform | Moderate to High | Similar in polarity to DCM, chloroform is expected to be a good solvent. | |
| Ethyl Acetate | Moderate | The ester functionality provides sufficient polarity for dissolution. | |
| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may allow for some π-π stacking interactions with the quinoline ring, leading to some solubility. |
| Hexane | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar aspects of the molecule, resulting in poor solubility. |
Key Factors Influencing the Solubility of this compound
Several experimental parameters can be adjusted to influence the solubility of this compound. A systematic understanding of these factors is crucial for optimizing experimental conditions.
Caption: Key factors that influence the solubility of this compound.
-
Temperature: For most solid organic compounds, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning that heat is absorbed to break the crystal lattice of the solid. Applying heat can therefore be a simple and effective method to dissolve a greater amount of this compound. However, it is crucial to consider the thermal stability of the compound, as excessive heat could lead to degradation.
-
Solvent Polarity: As detailed in the predicted solubility profile, the choice of solvent is paramount. The principle of "like dissolves like" is the guiding tenet.[8] A solvent that closely matches the polarity of this compound will be the most effective.
-
Purity of the Compound: The presence of impurities can sometimes affect solubility. In some cases, impurities can disrupt the crystal lattice, making the compound easier to dissolve. Conversely, certain impurities might be less soluble and could give a false impression of the overall solubility.
Experimental Protocol for the Determination of Solubility
Given the absence of extensive published solubility data, an empirical determination is often necessary. The following protocol provides a robust and reliable method for determining the solubility of this compound in a chosen organic solvent.
Caption: A generalized workflow for the experimental determination of solubility.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
To a series of vials, add a known volume of the chosen solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously using a magnetic stirrer or a shaker for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To avoid disturbing the solid, it is advisable to use a filter-tipped pipette or to centrifuge the vials and then sample the supernatant.
-
-
Analysis of the Supernatant:
-
Gravimetric Method: Accurately weigh a clean, dry vial. Transfer a known volume of the supernatant to the vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute. Once the solvent is completely removed, reweigh the vial. The mass of the dissolved solid can then be determined.
-
Spectroscopic Method (UV-Vis): If this compound has a distinct chromophore, create a calibration curve of absorbance versus concentration using solutions of known concentrations. Dilute the saturated supernatant to fall within the linear range of the calibration curve and measure its absorbance. Use the calibration curve to determine the concentration.
-
Chromatographic Method (HPLC): Prepare a calibration curve of peak area versus concentration using standard solutions. Dilute the saturated supernatant and inject it into the HPLC system. Determine the concentration from the peak area using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the amount of solute determined in the known volume of the supernatant.
-
Interpreting and Applying Solubility Data
The experimentally determined solubility data is invaluable for:
-
Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is critical for reaction success.[10]
-
Purification Strategy: Solubility differences are the basis for purification techniques like recrystallization. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Formulation Development: In drug development, solubility in various physiological and non-physiological media is a key parameter that influences bioavailability.[11]
-
Predictive Modeling: The generated data can contribute to the development of quantitative structure-property relationship (QSPR) models for predicting the solubility of other related compounds.[12]
Conclusion
While a comprehensive, publicly available database on the solubility of this compound is lacking, a systematic approach based on its molecular structure and the principles of polarity allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic and moderately polar solvents such as alcohols and chlorinated hydrocarbons, and poorly soluble in nonpolar solvents like hexane. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. A thorough understanding and empirical validation of the solubility of this compound are essential for its effective and efficient use in research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. youtube.com [youtube.com]
- 10. thecalculatedchemist.com [thecalculatedchemist.com]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Bromomethyl)quinoline: Hazard Assessment and Safe Handling Protocols
Section 1: Executive Summary of Hazards
4-(Bromomethyl)quinoline (CAS No. 5632-16-6) is a heterocyclic organic compound utilized in chemical synthesis, particularly in the development of pharmaceutical agents and biologically active molecules.[1][2] While some safety data sheets (SDS) for this specific compound lack detailed GHS classification, a comprehensive hazard assessment based on its chemical structure and data from closely related analogues reveals significant potential risks.[3][4] The primary hazards are associated with the high reactivity of the bromomethyl group, which classifies the molecule as a potent lachrymator and an alkylating agent. Analogous compounds, such as 4-(Bromomethyl)-2(1H)-quinolinone, are classified as causing severe skin burns and serious eye damage.[5][6][7] Therefore, this compound must be handled with stringent safety protocols, assuming it is corrosive, a severe irritant, and potentially toxic. This guide provides a detailed framework for researchers and drug development professionals to understand these risks and implement field-proven safety measures to mitigate exposure.
Section 2: Physicochemical Identity and Properties
A clear understanding of the compound's basic properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4] |
| Synonyms | 4-Brommethyl-chinolin, Lepidine, α-bromo- | [4][8] |
| CAS Number | 5632-16-6 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 88-91 °C | [8] |
| Solubility | Insoluble in water[6]; Soluble in carbon tetrachloride[8] | [6][8] |
| Chemical Instability | The compound is noted to be unstable and should be used promptly after synthesis.[8] | [8] |
Section 3: Hazard Identification and Mechanistic Insights
The hazard profile of this compound is dominated by the reactivity of the benzylic bromide functional group. While specific toxicological data for this exact molecule is sparse[3], the mechanism of its hazardous action can be inferred from fundamental chemical principles and data from structural analogues.
The Benzylic Bromide Moiety: A Reactive Alkylating Agent
The core hazard stems from the C-Br bond in the bromomethyl group. This bond is susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 reactions). The quinoline ring stabilizes the carbocation intermediate that would be formed in an Sₙ1 pathway, making the bromide an excellent leaving group.
This reactivity means this compound is a potent alkylating agent . In a biological context, it can covalently bond to nucleophilic functional groups found in biomolecules like DNA, RNA, and proteins (e.g., -SH groups in cysteine, -NH₂ groups in lysine, and nitrogen atoms in nucleic acid bases). This indiscriminate alkylation can disrupt cellular function, leading to cytotoxicity and potentially mutagenicity. Although no specific carcinogenicity data is available for this compound[6], its nature as an alkylating agent warrants treating it as a suspected mutagen and potential carcinogen.
Corrosivity and Lachrymatory Effects
Many benzylic halides are potent lachrymators, causing intense irritation and tearing upon exposure to the eyes and respiratory tract. This is a rapid-onset effect. The SDS for the closely related 4-(Bromomethyl)-2(1H)-quinolinone explicitly notes it is a lachrymator and causes severe skin burns and eye damage.[5][6][7] It is imperative to assume this compound shares these properties. Contact with moisture on the skin or mucous membranes can lead to the release of hydrobromic acid (HBr), causing severe chemical burns.
Comparative Hazard Data from Structural Analogues
To build a conservative and safe handling protocol, it is instructive to review the documented GHS classifications for similar quinoline compounds.
| Compound | GHS Classification | Source(s) |
| 4-(Bromomethyl)-2(1H)-quinolinone | Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1/2A), Lachrymator | [5][6][7] |
| 8-(Bromomethyl)quinoline | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1) | [9][10] |
| 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [11] |
| Quinoline (Parent Compound) | Toxic if swallowed, Harmful in contact with skin, Causes skin/eye irritation, Suspected of causing genetic defects, May cause cancer | [12] |
Section 4: Risk Assessment and Control Measures
A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
-
Primary Containment: All handling of this compound solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the handling area.[7]
Administrative Controls
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Training: All personnel must receive documented training on the specific hazards of this compound and the emergency procedures before beginning work.
-
Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.
-
Waste Management: Establish a dedicated, clearly labeled hazardous waste stream for the compound and any contaminated materials.
Personal Protective Equipment (PPE) Selection Logic
PPE is the last line of defense and must be selected to protect against all potential routes of exposure.
Caption: PPE selection logic based on exposure routes.
-
Eye/Face Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk.
-
Skin Protection: Wear a flame-resistant laboratory coat with tight-fitting cuffs.[3] Use chemically resistant gloves, such as nitrile or neoprene. Given the corrosive nature, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Respiratory Protection: If there is any risk of dust formation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][13]
Section 5: Standard Operating Procedures (SOPs)
SOP: Weighing and Handling of Solid this compound
-
Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment (spatulas, weigh boats, container for the compound) inside the fume hood.
-
Inerting (Optional but Recommended): For reactions sensitive to moisture, perform weighing under a gentle stream of inert gas (Nitrogen or Argon) to minimize hydrolysis and release of HBr.
-
Weighing: Carefully transfer the required amount of solid from the stock bottle to a tared weigh boat or vial. Avoid creating dust. Use a spatula to gently scoop and tap the solid; do not pour directly from the bottle if it can be avoided.
-
Closure: Immediately and securely close the primary stock container.
-
Cleanup: Decontaminate the spatula and any surfaces within the fume hood where the solid may have settled using a cloth dampened with a suitable solvent (e.g., ethanol), followed by a wipe-down with a neutralizing solution (e.g., 5% sodium bicarbonate). Dispose of all contaminated materials (weigh boats, wipes, gloves) in the designated solid hazardous waste container.
SOP: Storage
-
Container: Store in the original, tightly sealed container.[5]
-
Location: Keep in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][5]
-
Segregation: Store separately from strong bases and reactive chemicals. Do not store in areas with high moisture.
SOP: Waste Disposal
-
Classification: this compound waste is classified as hazardous waste.
-
Collection: Collect all waste, including contaminated consumables (gloves, pipette tips, paper towels), in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal Route: The material should be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] All disposal must adhere to federal, state, and local regulations.[5][9]
Section 6: Emergency Preparedness and Response
Immediate and correct response to an exposure or spill is critical.
Caption: Step-by-step emergency response workflow.
Personnel Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration (do not use mouth-to-mouth resuscitation).[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[14]
Small-Scale Spill Response Protocol (<5g)
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Ensure the spill is contained within the fume hood. If outside a fume hood, and if safe to do so, remove all sources of ignition.[3]
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or chemical absorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-up: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a cloth soaked in a suitable solvent, followed by a wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Section 7: References
-
ECHEMI. (2019, July 15). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromomethyl-2(1H)-quinolinone. Retrieved from --INVALID-LINK--
-
Alfa Aesar. (2013, July 1). Safety data sheet: 4-(Bromomethyl)-2(1H)-quinolinone. Retrieved from a Johnson Matthey Company.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11775705, this compound. Retrieved from --INVALID-LINK--
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-(Bromomethyl)-2-(trifluoromethyl)quinoline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023, September 5). Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from --INVALID-LINK--
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Preparation of this compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-3-(TRIFLUOROMETHYL)QUINOLINE. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 4-Bromomethylquinoline 5632-16-6 wiki. Retrieved from --INVALID-LINK--
-
Health.vic. (n.d.). Pest control technical note – Personal Protective Equipment: specific PPE items. Retrieved from --INVALID-LINK--
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from --INVALID-LINK--
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health.
-
Gashaw, M., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21387. Retrieved from --INVALID-LINK--
-
White, S. W., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 54(15), 5543–5559. Retrieved from --INVALID-LINK--
References
- 1. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. aksci.com [aksci.com]
- 12. chemos.de [chemos.de]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of Bioactive Molecules Using 4-(Bromomethyl)quinoline: Application Notes and Protocols
Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in a wide array of natural products and synthetic drugs.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with various biological targets. Among the diverse array of functionalized quinolines, this compound stands out as a particularly valuable and reactive building block for the synthesis of novel bioactive compounds.[3] The strategic placement of a bromomethyl group at the 4-position of the quinoline ring provides a highly reactive electrophilic center, primed for nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of a wide range of functionalities, enabling the systematic exploration of chemical space and the optimization of pharmacological activity.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the underlying chemical principles and offering field-proven protocols for the synthesis of bioactive molecules with potential applications in drug discovery and development. We will delve into specific reaction classes, including N-alkylation and O-alkylation, providing step-by-step methodologies, explanations of experimental choices, and characterization data for the resulting products.
Core Principles: The Reactivity of the Bromomethyl Group
The enhanced reactivity of the bromomethyl group in this compound stems from the electron-withdrawing nature of the quinoline ring system. This electronic effect polarizes the C-Br bond, making the benzylic carbon highly susceptible to attack by nucleophiles. Furthermore, the intermediate carbocation formed upon bromide departure is stabilized by resonance with the aromatic quinoline system, further facilitating the substitution reaction. This inherent reactivity makes this compound an excellent substrate for a variety of nucleophilic substitution reactions, allowing for the construction of diverse molecular architectures.
Application I: Synthesis of N-(Quinolin-4-ylmethyl)aniline Derivatives as Potential Kinase Inhibitors
Rationale: The N-arylmethyl amine moiety is a common pharmacophore found in numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] By coupling this compound with various substituted anilines, a library of potential kinase inhibitors can be generated, allowing for the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates.
Experimental Protocol: General Procedure for the N-Alkylation of Substituted Anilines
This protocol outlines a general and robust method for the synthesis of N-(Quinolin-4-ylmethyl)aniline derivatives.
Materials:
-
This compound hydrochloride
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted aniline (1.0 equivalent) and anhydrous acetonitrile (10 mL per mmol of aniline).
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution. The base is crucial to neutralize the hydrobromic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.
-
Addition of Alkylating Agent: To the stirring suspension, add this compound hydrochloride (1.2 equivalents) portion-wise at room temperature. Using a slight excess of the alkylating agent ensures complete consumption of the starting aniline.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The disappearance of the starting aniline spot indicates the completion of the reaction, which typically occurs within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(quinolin-4-ylmethyl)aniline derivative.
Data Presentation: N-Alkylation of Anilines with this compound
| Entry | Substituted Aniline | Product | Yield (%) |
| 1 | Aniline | N-(Quinolin-4-ylmethyl)aniline | 85 |
| 2 | 4-Fluoroaniline | N-(4-Fluorophenyl)-N-(quinolin-4-ylmethyl)amine | 82 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-N-(quinolin-4-ylmethyl)amine | 88 |
Characterization Data for N-(Quinolin-4-ylmethyl)aniline (Entry 1):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.75 (d, J = 4.4 Hz, 1H), 8.10 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.68 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.25-7.15 (m, 3H), 6.80-6.70 (m, 3H), 4.60 (s, 2H), 4.30 (br s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.2, 148.5, 147.8, 130.2, 129.5, 129.3, 126.8, 123.5, 121.8, 119.5, 117.8, 113.2, 46.5.
-
Mass Spectrometry (ESI): m/z 247.12 [M+H]⁺.
Experimental Workflow: N-Alkylation
Caption: Workflow for N-alkylation of anilines.
Application II: Synthesis of Quinoline-based Ethers as Potential Antimicrobial Agents
Rationale: The ether linkage is a common structural motif in a variety of bioactive natural products and synthetic drugs. The synthesis of quinoline-based ethers via the reaction of this compound with phenols and alcohols provides a straightforward route to novel compounds with potential antimicrobial activity.[3] The quinoline moiety itself is known to exhibit antimicrobial properties, and the introduction of different lipophilic or electron-donating/withdrawing groups through the ether linkage can modulate this activity.
Experimental Protocol: General Procedure for the O-Alkylation of Phenols
This protocol describes a general method for the synthesis of 4-((phenoxymethyl)quinoline) derivatives.
Materials:
-
This compound hydrochloride
-
Substituted phenol (e.g., phenol, 4-chlorophenol, 4-nitrophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 equivalent) and anhydrous DMF (10 mL per mmol of phenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution. The base facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Addition of Alkylating Agent: Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure 4-((phenoxymethyl)quinoline) derivative.
Data Presentation: O-Alkylation of Phenols with this compound
| Entry | Substituted Phenol | Product | Yield (%) |
| 1 | Phenol | 4-((Phenoxymethyl)quinoline) | 92 |
| 2 | 4-Chlorophenol | 4-((4-Chlorophenoxy)methyl)quinoline | 90 |
| 3 | 4-Nitrophenol | 4-((4-Nitrophenoxy)methyl)quinoline | 85 |
Characterization Data for 4-((Phenoxymethyl)quinoline) (Entry 1):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.80 (d, J = 4.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.00 (d, J = 8.4 Hz, 1H), 7.75 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.35-7.25 (m, 3H), 7.05-6.95 (m, 3H), 5.40 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 150.3, 149.0, 130.5, 129.8, 129.6, 127.0, 123.8, 121.5, 120.0, 115.0, 68.2.
-
Mass Spectrometry (ESI): m/z 248.10 [M+H]⁺.
Reaction Pathway: O-Alkylation
Caption: O-Alkylation reaction pathway.
Conclusion: A Versatile Reagent for Bioactive Molecule Synthesis
This compound has demonstrated its utility as a versatile and reactive building block for the synthesis of a diverse range of bioactive molecules. The straightforward and high-yielding protocols for N- and O-alkylation presented herein provide a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. The ability to readily introduce various functionalities allows for the fine-tuning of physicochemical and pharmacological properties, making this compound a valuable tool in the quest for new therapeutic agents. Further exploration of its reactivity with other nucleophiles, such as thiols and heterocycles, will undoubtedly continue to expand its role in the synthesis of innovative and impactful bioactive molecules.
References
- 1. US20050165054A1 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(Bromomethyl)quinoline as a Strategic Alkylating Agent in Organic Synthesis
Introduction: The Quinoline Moiety and the Role of 4-(Bromomethyl)quinoline
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug discovery.[5][6] Consequently, methods for the functionalization of the quinoline ring are of paramount importance. This compound emerges as a highly valuable and reactive building block for introducing the quinolin-4-ylmethyl moiety onto a diverse range of nucleophiles.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights and field-proven protocols for leveraging this compound as a potent alkylating agent. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Core Strengths of this compound:
-
High Reactivity: The bromine atom is an excellent leaving group, activated by the adjacent quinoline ring system, facilitating nucleophilic substitution reactions.
-
Structural Rigidity: It introduces a rigid, planar aromatic system, which can be crucial for optimizing binding interactions in drug candidates.
-
Versatility: It readily reacts with a wide array of N, O, S, and C-centered nucleophiles, making it a versatile tool for molecular elaboration.
Mechanistic Rationale: The SN2 Pathway
The primary mechanism governing the alkylating behavior of this compound is the bimolecular nucleophilic substitution (SN2) reaction.
Diagram: Generalized SN2 Alkylation Workflow
Caption: General workflow for SN2 alkylation using this compound.
In this process, a nucleophile (Nu⁻) attacks the electrophilic methylene carbon (-CH₂-) of this compound. This attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step where the nucleophile-carbon bond forms simultaneously as the bromide leaving group departs.
Why this mechanism is favorable:
-
Steric Accessibility: The methylene carbon is primary and sterically unhindered, allowing easy access for the nucleophile.
-
Good Leaving Group: Bromide (Br⁻) is a stable anion and therefore an excellent leaving group, which lowers the activation energy of the reaction.
-
Solvent Choice: The use of polar aprotic solvents (like DMF or acetonitrile) is critical. These solvents solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.
Application & Protocols: Alkylation of Heteroatoms
The true utility of this compound is demonstrated by its broad applicability in forming new carbon-heteroatom bonds.
N-Alkylation: Synthesis of Amines and Amides
N-alkylation is a cornerstone of medicinal chemistry for modifying the properties of amine-containing scaffolds.[7]
Expertise & Causality:
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred. Stronger, more nucleophilic bases (e.g., NaOH) could lead to side reactions like hydrolysis of the bromide. For less acidic amines or amide precursors, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.
-
Solvent: Anhydrous acetonitrile or DMF are excellent choices. They are polar enough to dissolve the reagents but are aprotic, enhancing the nucleophilicity of the amine.[8]
Protocol: General Procedure for N-Alkylation of a Secondary Amine
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: To the stirred suspension, add this compound (1.1-1.2 eq.) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Heat the mixture to a suitable temperature (50-80 °C) and monitor by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(quinolin-4-ylmethyl) product.
O-Alkylation: Synthesis of Ethers
The O-alkylation of phenols and alcohols is a common strategy to mask hydroxyl groups or introduce the quinoline moiety as an ether linkage.[9][10]
Expertise & Causality:
-
Base Strength: Phenols are more acidic than aliphatic alcohols. For phenols, a moderately strong base like K₂CO₃ is often sufficient to generate the reactive phenoxide nucleophile.[9] For less acidic alcohols, a stronger base such as sodium hydride (NaH) is required to fully generate the alkoxide.
-
Reaction Conditions: The reaction is typically run in DMF or acetone. DMF is particularly effective at dissolving the resulting phenoxide or alkoxide salts.
Protocol: O-Alkylation of a Substituted Phenol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of phenol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to the solution. Stir for 15-20 minutes at room temperature to facilitate phenoxide formation.
-
Reagent Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or warm gently to 50 °C. Monitor the disappearance of the starting phenol by TLC. The reaction is often complete in 2-6 hours.
-
Workup: Quench the reaction by pouring it into cold water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude material via column chromatography or recrystallization to obtain the pure aryl (quinolin-4-ylmethyl) ether.
S-Alkylation: Synthesis of Thioethers
The high nucleophilicity of thiols makes them excellent substrates for alkylation with this compound, proceeding rapidly under mild conditions.
Expertise & Causality:
-
Mild Conditions: Thiols are highly acidic and nucleophilic. The corresponding thiolate can be generated with a mild base like triethylamine (Et₃N) or even potassium carbonate. The reaction often proceeds to completion at room temperature.
-
Solvent: A variety of solvents can be used, including ethanol, acetonitrile, or DMF, depending on the solubility of the thiol substrate.
Protocol: S-Alkylation of a Thiol
-
Preparation: Dissolve the thiol (1.0 eq.) in a suitable solvent like ethanol or acetonitrile.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq.). A cloudy suspension of the triethylammonium salt may form.
-
Reagent Addition: Add this compound (1.05 eq.) dropwise or in portions at room temperature.
-
Reaction: Stir at room temperature. The reaction is typically very fast and can be complete in 1-3 hours. Monitor by TLC.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate. The resulting thioether can often be purified by column chromatography or recrystallization.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the alkylation of various nucleophiles with this compound.
| Nucleophile Class | Example Substrate | Base | Solvent | Temp (°C) | Typical Time (h) |
| Nitrogen | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6-12 |
| Indole | NaH | DMF | 0 to 25 | 2-4 | |
| Oxygen | 4-Methoxyphenol | K₂CO₃ | DMF | 25-50 | 2-6 |
| Benzyl Alcohol | NaH | THF/DMF | 0 to 25 | 4-8 | |
| Sulfur | Thiophenol | Et₃N | Ethanol | 25 | 1-3 |
Safety and Handling
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound and its derivatives require careful handling.
-
Hazard Class: This compound is a lachrymator and a corrosive solid. It causes severe skin burns and serious eye damage.[11][12][13]
-
Handling: Always handle in a well-ventilated fume hood.[11][14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles conforming to EN166, and a lab coat.[13][15] Avoid creating dust and avoid contact with skin, eyes, and clothing.[11][14]
-
Storage: Store in a tightly-closed container in a cool, dry place away from oxidizing agents and moisture.[12][14]
-
First Aid:
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][13]
-
-
Disposal: Dispose of waste materials at a licensed chemical destruction plant. Do not discharge into sewer systems.[15]
Conclusion
This compound is a powerful and versatile electrophile for the introduction of the quinolin-4-ylmethyl group into organic molecules. A thorough understanding of its reactivity, driven by the SN2 mechanism, allows for the rational selection of bases, solvents, and reaction conditions to achieve high yields in N-, O-, and S-alkylation reactions. The protocols provided herein serve as a robust starting point for researchers aiming to synthesize novel quinoline derivatives for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. aksci.com [aksci.com]
- 12. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. tcichemicals.com [tcichemicals.com]
- 15. echemi.com [echemi.com]
Application Notes & Protocols: Mastering Nucleophilic Substitution Reactions with 4-(Bromomethyl)quinoline
Introduction: The Strategic Value of 4-(Bromomethyl)quinoline
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4] this compound serves as a cornerstone reagent for accessing a diverse library of these derivatives. As a benzylic-like halide, the bromine atom is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of a wide variety of functional groups, making it an indispensable tool for lead optimization and the synthesis of novel molecular probes. This guide provides an in-depth analysis of the reaction mechanism, critical experimental parameters, and detailed, field-proven protocols for executing successful nucleophilic substitution reactions with this versatile building block.
Mechanistic Rationale: A Tale of Two Pathways
The reactivity of this compound is governed by its unique structure—a primary alkyl halide attached to a π-rich aromatic system. This allows the nucleophilic substitution to proceed via a mechanism with characteristics of both SN2 and SN1 pathways.
-
The SN2 Pathway: In the presence of a strong, unhindered nucleophile, the reaction typically follows a concerted SN2 mechanism. The nucleophile directly attacks the electrophilic methylene carbon, displacing the bromide ion in a single step. This pathway is favored by polar aprotic solvents (e.g., DMF, Acetonitrile) which solvate the counter-ion of the nucleophile but not the nucleophile itself, thus enhancing its nucleophilicity.
-
The SN1-like Character: The quinoline ring can effectively stabilize a positive charge through resonance. This means that under certain conditions (e.g., with weaker nucleophiles or in polar protic solvents), the C-Br bond can partially or fully ionize to form a resonance-stabilized carbocation intermediate. This intermediate is then rapidly captured by the nucleophile.
For most practical applications involving common O, N, and S nucleophiles, treating the reaction as a classic SN2 process provides the best framework for experimental design.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Bromomethyl)quinoline in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of 4-(Bromomethyl)quinoline. This versatile heterocyclic compound serves as a pivotal building block for the synthesis and functionalization of advanced materials. Its unique bifunctional nature, combining a highly reactive bromomethyl group with the photophysically active and coordinatively capable quinoline core, enables a vast range of applications. We will explore its use in the development of fluorescent chemosensors, the functionalization of surfaces for biomaterials and electronics, and the synthesis of novel quinoline-bearing polymers. This guide moves beyond mere procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.
The Scientific Rationale: Why this compound?
This compound is more than just a reagent; it is a strategic molecular tool.[1][2] Its utility in materials science stems from two distinct and synergistic features of its structure:
-
The Reactive Handle (-CH₂Br): The bromomethyl group at the 4-position is a potent electrophilic site. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward and robust covalent attachment of the quinoline moiety to a vast array of substrates, including polymers with nucleophilic side chains, functionalized surfaces (e.g., amine- or thiol-terminated), and other organic molecules.
-
The Functional Core (Quinoline): The quinoline ring system is a "privileged structure" not only in medicinal chemistry but also in materials science.[3][4] It imparts a unique set of properties to the final material:
-
Photophysical Activity: Quinoline is an intrinsic fluorophore. Its fluorescence emission is highly sensitive to its local environment, making it an ideal component for chemical sensors where binding events can be transduced into a measurable optical signal.[5][6]
-
Coordinating Ability: The nitrogen atom in the quinoline ring is a Lewis base, capable of coordinating with metal ions. This property is the basis for its widespread use in sensors for detecting metal ions like Fe³⁺ and Zn²⁺.[6][7]
-
Rigidity and π-Stacking: The rigid, aromatic structure of quinoline can introduce conformational stability and facilitate π-π stacking interactions, which are crucial in the design of organic electronics and self-assembling materials.
-
This dual nature allows a scientist to design a material by first selecting a backbone or surface with desired bulk properties and then "decorating" it with quinoline units to impart specific optical, sensing, or coordinating functionalities.
Application I: Design and Synthesis of Fluorescent Chemosensors
The most prominent application of quinoline derivatives in materials science is in the creation of fluorescent sensors. By attaching a specific receptor unit to the quinoline fluorophore via the bromomethyl handle, a sensor can be designed to selectively bind a target analyte. This binding event perturbs the electronic structure of the quinoline system, causing a detectable change in its fluorescence intensity (quenching or enhancement) or wavelength.[5]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-(Bromomethyl)quinoline as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-(Bromomethyl)quinoline
In the landscape of medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Quinoline and its derivatives form the core of drugs developed for treating malaria, various cancers, and inflammatory conditions.[3][4][5] The strategic value of an intermediate is determined by its ability to readily introduce this privileged core into a target molecule. This compound emerges as a highly valuable reagent in this context.
Its utility stems from the reactive bromomethyl group at the 4-position. This group functions as a potent electrophile, making the molecule an excellent alkylating agent. The bromine atom is an effective leaving group, and the adjacent quinoline ring system stabilizes the transition state of nucleophilic substitution reactions. This reactivity allows for the facile formation of C-N, C-O, and C-S bonds, providing a direct and efficient route to incorporate the quinolin-4-ylmethyl moiety into diverse molecular frameworks. This guide provides detailed protocols and scientific rationale for the synthesis and application of this compound in the development of pharmaceutical agents.
Synthesis of the Intermediate: this compound
The most common and efficient method for preparing this compound is through the free-radical bromination of 4-methylquinoline (lepidine). This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator in a non-polar solvent.
Causality of Experimental Choice:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic bromination because it can provide a low, constant concentration of elemental bromine (Br₂) upon reaction with trace HBr, minimizing side reactions such as addition to aromatic rings.
-
Carbon Tetrachloride (CCl₄): This non-polar solvent is ideal for radical reactions and solubilizes the starting material. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.
-
Reflux: The application of heat is necessary to initiate the decomposition of the radical initiator (like AIBN or benzoyl peroxide, though often the reaction can be initiated thermally or photochemically) and to drive the reaction to completion.
Caption: Reaction scheme for the synthesis of this compound.
Protocol 2.1: Synthesis of this compound from 4-Methylquinoline [6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (0.08 mol) and carbon tetrachloride (150 mL).
-
Reaction Initiation: Begin stirring the suspension and heat the mixture to 60 °C.
-
Addition of Substrate: Slowly add 4-methylquinoline (lepidine) (0.1 mol) to the heated suspension.
-
Reflux: Increase the temperature to bring the mixture to a gentle reflux. Maintain reflux for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 30 minutes, filter the hot reaction mixture to remove the succinimide byproduct.
-
Crystallization: Allow the filtrate to cool to room temperature, then cool further in an ice bath. The product, this compound, will crystallize from the solution.
-
Purification: Collect the white crystals by vacuum filtration. Wash the crystals thoroughly with cold water to remove any remaining succinimide.
-
Drying: Dry the product in a vacuum desiccator. The typical melting point is 88-91 °C.
-
Note: this compound is noted to be unstable and should be used in subsequent steps as soon as possible.[6]
-
Core Application: Nucleophilic Substitution for Drug Synthesis
The primary utility of this compound is as an electrophile in SN2 reactions. It readily reacts with various nucleophiles to append the quinolin-4-ylmethyl group, a key step in building more complex drug candidates.
Caption: General workflow for using this compound as an alkylating agent.
Application in the Synthesis of Antimalarial Agents
The 4-aminoquinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine.[7][8] Modifications to this core are a key strategy in combating drug-resistant strains of Plasmodium falciparum.[7][8] this compound provides a route to synthesize novel side-chain analogues by N-alkylation of various amines.
Protocol 3.1.1: Synthesis of a N-((Quinolin-4-yl)methyl)aniline Derivative This protocol is a representative example of an N-alkylation reaction to create a scaffold relevant to antimalarial drug discovery.
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired aniline derivative (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Rationale: K₂CO₃ is a mild inorganic base used to deprotonate the aniline nitrogen, increasing its nucleophilicity. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions.
-
-
Addition of Alkylating Agent: Add a solution of freshly prepared this compound (1.1 eq) in DMF dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((quinolin-4-yl)methyl)aniline product.
Application in the Synthesis of Anticancer Agents
Many modern anticancer drugs are kinase inhibitors, and the quinoline scaffold is a key component of several FDA-approved treatments that target signaling pathways involved in tumor growth and progression.[2][3][4][9] For example, derivatives of 4-anilinoquinoline are known to inhibit the Epidermal Growth Factor Receptor (EGFR).[2] this compound is an ideal starting point for synthesizing libraries of such compounds.
Protocol 3.2.1: Synthesis of a 4-((Piperazin-1-yl)methyl)quinoline Scaffold Piperazine moieties are common in kinase inhibitors. This protocol describes their attachment to the quinoline core.
-
Setup: To a flask, add 1-Boc-piperazine (1.2 eq), potassium carbonate (2.5 eq), and acetonitrile (CH₃CN) as the solvent.
-
Rationale: The Boc (tert-butyloxycarbonyl) group protects one of the piperazine nitrogens, ensuring mono-alkylation. The unprotected secondary amine acts as the nucleophile.
-
-
Addition of Alkylating Agent: Add this compound (1.0 eq) to the mixture.
-
Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under vacuum.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and evaporate the solvent. The crude product can be purified by column chromatography if necessary.
-
Deprotection (if required): The Boc-protected product can be deprotected by dissolving it in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free secondary amine, which can be further functionalized.
Case Study: Intermediate for Rebamipide Synthesis
4-(Bromomethyl)quinolin-2(1H)-one is a crucial intermediate in the synthesis of Rebamipide, a drug used to treat gastric ulcers.[10] While not this compound itself, its synthesis highlights the industrial importance of this class of brominated quinoline intermediates. The synthesis involves the cyclization of an acetoacetanilide derivative in concentrated sulfuric acid.[10]
Caption: Synthesis of a key intermediate for the drug Rebamipide.
Data Summary: Representative Alkylation Reactions
The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution reactions described.
| Substrate (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline Derivative | K₂CO₃ | DMF | 60-70 | 4-6 | 75-90% |
| 1-Boc-piperazine | K₂CO₃ | CH₃CN | Reflux (82) | 8-12 | 80-95% |
| Phenol Derivative | Cs₂CO₃ | DMF | 80 | 6-8 | 70-85% |
| Thiophenol Derivative | NaH | THF | 0 to RT | 2-4 | 85-95% |
Safety, Handling, and Storage
Hazard Identification:
-
Lachrymator: The substance is a lachrymator, causing irritation and tearing of the eyes.[11]
-
Acute Toxicity: Harmful if swallowed or inhaled.
Handling and Personal Protective Equipment (PPE): [13][14]
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.
-
Respiratory Protection: Avoid breathing dust or fumes. If ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures: [11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash skin with soap and plenty of water. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage: [12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 13. aksci.com [aksci.com]
- 14. echemi.com [echemi.com]
Step-by-step guide for the synthesis of quinoline-based ligands using "4-(Bromomethyl)quinoline"
Application Note & Protocol Guide
Synthesis of Quinoline-Based Ligands Using 4-(Bromomethyl)quinoline: A Senior Application Scientist's Guide
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide array of biological activities and coordination properties.[1][2][3] this compound serves as a highly versatile and reactive electrophilic building block for the synthesis of diverse quinoline-based ligands. Its benzylic bromide character facilitates efficient nucleophilic substitution reactions. This guide provides detailed, field-proven protocols for the synthesis of various quinoline-based ligands via N-alkylation, O-alkylation, and S-alkylation of appropriate nucleophiles with this compound. We delve into the causality behind experimental choices, offer robust methods for purification and characterization, and emphasize critical safety protocols for handling the hazardous starting material.
Introduction: The Versatility of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products (e.g., quinine) and synthetic compounds with significant therapeutic potential.[1][3] Their applications span from antimalarial and anticancer agents to HIV reverse transcriptase inhibitors.[3][4] The quinoline ring system's unique electronic properties and its ability to act as a bidentate ligand through its nitrogen atom and other substituents make it a valuable component in coordination chemistry and catalyst design.
This compound is an ideal starting material for ligand synthesis. The bromomethyl group at the 4-position is highly activated towards SN2 reactions due to the electron-withdrawing nature of the quinoline ring and the stability of the resulting benzylic-type transition state. This allows for the facile introduction of a wide range of functionalities, enabling the systematic development of ligand libraries for drug discovery and other applications.
Safety First: Handling this compound
This compound and its derivatives are hazardous materials. They are classified as corrosive, causing severe skin burns and eye damage, and are potent lachrymators (substances that irritate the eyes and cause tears).[5][6][7] Strict adherence to safety protocols is mandatory.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Class | Description | Mandatory PPE & Handling Precautions |
| Corrosive | H314: Causes severe skin burns and eye damage.[7][8] | Wear a lab coat, and chemical-resistant gloves (e.g., nitrile). Ensure full skin coverage.[7] |
| Eye Damage | H318: Causes serious eye damage.[9] | Wear tightly fitting safety goggles with side shields or a full-face shield.[6] |
| Lachrymator | Substance which increases the flow of tears.[7] | Always handle in a certified chemical fume hood to avoid inhalation of vapors.[5][9] |
| Accidental Release | Spills can lead to hazardous exposure. | Use inert absorbent material (e.g., vermiculite) for cleanup. Prevent entry into drains or waterways.[5][8] |
| Disposal | Dispose of as hazardous chemical waste according to institutional and local regulations.[6] |
First Aid Measures:
Skin Contact: Immediately wash with copious amounts of water and soap for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7]
Core Synthesis Methodologies
The primary route for ligand synthesis using this compound is the SN2 reaction with a suitable nucleophile. The general reaction scheme is depicted below.
Caption: General SN2 reaction for ligand synthesis.
Protocol 1: Synthesis via N-Alkylation (with Amines)
This protocol describes the reaction of this compound with primary or secondary amines to form the corresponding secondary or tertiary amine ligands. This is a cornerstone reaction for creating ligands with diverse coordination sites.
Table 2: Typical Conditions for N-Alkylation
| Parameter | Value/Type | Rationale (The "Why") |
| Nucleophile | Primary/Secondary Aliphatic or Aromatic Amines | The nitrogen lone pair acts as the nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | A mild, non-nucleophilic base is used to neutralize the HBr formed, preventing protonation of the starting amine which would render it non-nucleophilic.[10] |
| Solvent | Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, increasing its reactivity. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at room temperature, but gentle heating can increase the rate for less reactive amines. |
| Time | 4 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous ACN or DMF (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Reagent Addition: In a separate flask, dissolve this compound hydrobromide (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC (see Section 4.0 for details).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (see Section 4.0).
Protocol 2: Synthesis via O-Alkylation (with Phenols)
This method is used to create ether-linked quinoline ligands, which are important in various biological contexts. The protocol involves the Williamson ether synthesis.[11]
Table 3: Typical Conditions for O-Alkylation
| Parameter | Value/Type | Rationale (The "Why") |
| Nucleophile | Phenols or Alcohols | The phenoxide or alkoxide, generated in situ, is a potent nucleophile. |
| Base | K₂CO₃, Cs₂CO₃ | A base is required to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide/alkoxide.[11][12] Cs₂CO₃ is often more effective due to its higher solubility and the "caesium effect". |
| Solvent | Acetone, ACN, or DMF | Polar aprotic solvents are preferred for the same reasons as in N-alkylation. Acetone is a good choice as K₂CO₃ has moderate solubility. |
| Temperature | 50 - 80 °C (Reflux) | O-alkylation typically requires heating to proceed at a reasonable rate, as phenoxides are generally less nucleophilic than amines.[13] |
| Time | 6 - 18 hours | Monitor by TLC. |
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add the phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent & Reagent: Add anhydrous Acetone or DMF. Add this compound hydrobromide (1.05 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (for Acetone) or 80 °C (for DMF) until TLC analysis indicates the consumption of the starting phenol.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid base.
-
Concentration & Extraction: Remove the solvent under reduced pressure. Dissolve the resulting residue in Ethyl Acetate and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product via column chromatography or recrystallization.
General Workflow: From Reaction to Purified Ligand
A systematic workflow is crucial for successful synthesis and isolation. The basic steps are universal across the different alkylation protocols.
Caption: Standard experimental workflow for ligand synthesis.
Expert Insights on Purification
Purifying quinoline derivatives via silica gel column chromatography can be challenging. The basic nitrogen of the quinoline ring often interacts strongly with the acidic silanol groups on the silica surface, leading to significant tailing or streaking of the product on the column and TLC plate.[14]
Solutions to Improve Separation:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a tertiary amine, such as triethylamine (NEt₃), to the eluent system (typically 0.5-2% v/v).[14] The triethylamine competitively binds to the acidic sites on the silica, allowing the quinoline product to elute with a much better peak shape.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds.[14][15]
-
Dry Loading: If the crude product has poor solubility in the initial eluent, use a dry loading technique. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[15]
Product Characterization
Unambiguous characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the synthesized ligand. Key signals to look for are:
-
Methylene Bridge Protons (-CH₂-): The most telling signal is a singlet appearing typically between δ 5.0-5.5 ppm. This peak corresponds to the two protons of the newly formed methylene bridge linking the quinoline core to the nucleophile. Its integration should correspond to 2H.
-
Quinoline Ring Protons: The aromatic protons of the quinoline ring will appear in the δ 7.5-9.0 ppm region.[16] The specific chemical shifts and coupling patterns can confirm the substitution pattern and the electronic environment of the ring.
-
Nucleophile Protons: Signals corresponding to the protons from the original nucleophile will also be present, often shifted compared to their positions in the starting material, confirming the covalent linkage.
A comprehensive analysis of both ¹H and ¹³C NMR spectra is crucial for full structural elucidation.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized ligand. Electrospray Ionization (ESI) is a common technique for these types of molecules. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming that the desired addition has occurred.
Conclusion
This compound is a powerful and versatile reagent for the modular synthesis of quinoline-based ligands. The straightforward SN2 reactions with various nucleophiles, including amines and phenols, allow for the rapid generation of diverse chemical entities. By following the detailed protocols, adhering strictly to the safety precautions, and employing the expert purification techniques outlined in this guide, researchers can efficiently synthesize and isolate high-purity quinoline ligands for applications in drug discovery, catalyst development, and materials science.
References
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. combi-blocks.com [combi-blocks.com]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"4-(Bromomethyl)quinoline" reaction side products and impurities
Welcome to the technical support center for 4-(bromomethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this highly reactive yet valuable synthetic intermediate. My aim is to provide you with in-depth, field-tested insights into the common challenges encountered during its synthesis, focusing on the identification and mitigation of side products and impurities. This is not just a list of steps; it's a troubleshooting manual built on chemical principles and practical experience.
The predominant synthetic route to this compound is the free-radical bromination of 4-methylquinoline, typically employing N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction.[1][2][3] While effective, this reaction is notoriously sensitive to reaction conditions, and even minor deviations can lead to a complex mixture of impurities that are often difficult to separate from the desired product. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is incomplete. I'm recovering significant amounts of starting material, 4-methylquinoline. What's going wrong?
This is a classic issue often rooted in the initiation of the radical chain reaction. The Wohl-Ziegler reaction is not a simple mixing of reagents; it's a delicate dance of free radicals.
Answer:
An incomplete reaction points to a failure in generating or sustaining the bromine radical (Br•) concentration needed to propagate the chain reaction. Let's break down the likely culprits:
-
Inactive Radical Initiator: The most common initiators are azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). These compounds are thermally labile and have finite shelf lives. An old or improperly stored initiator will have decomposed, failing to kickstart the reaction upon heating.
-
Solution: Always use a fresh, reputable source of your radical initiator. If in doubt, recrystallize it. For AIBN, a common recrystallization solvent is methanol.
-
-
Insufficient Energy Input: Radical initiation requires energy, either thermal (heating) or photochemical (UV light). If the reaction temperature is too low for your chosen initiator (e.g., refluxing in CCl₄ is ~77°C, ideal for AIBN), the rate of homolytic cleavage will be too slow.
-
Presence of Radical Inhibitors: Unseen impurities in your starting material or solvent can quench the radical reaction. Oxygen is a potent radical inhibitor.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Run the reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Question 2: My primary impurity is a dibrominated species, 4-(dibromomethyl)quinoline. How can I prevent its formation?
The formation of the dibrominated side product is a result of over-reaction. The benzylic protons on your desired product, this compound, are also susceptible to radical abstraction and subsequent bromination.
Answer:
Controlling the stoichiometry and reaction environment is key to preventing this common side product.
-
Stoichiometry is Critical: Using an excess of NBS is the most direct path to dibromination. The reaction selectivity relies on a low, steady concentration of molecular bromine (Br₂), which is generated in situ from NBS reacting with trace HBr.[1][2]
-
Solution: Use NBS in a 1.0 to 1.05 molar equivalence to 4-methylquinoline. A slight excess of the starting material can sometimes favor the mono-brominated product.
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long after the 4-methylquinoline has been consumed will inevitably lead to the bromination of the product.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed. A practical indicator in Wohl-Ziegler reactions is observing the succinimide byproduct, which is less dense than CCl₄ and will float to the surface upon completion.[4]
-
Question 3: I've isolated my product, but it's unstable and rapidly turns brown. I'm also seeing a high molecular weight impurity that wasn't in the initial crude mixture. What is happening?
You are observing the inherent reactivity and instability of this compound. It is both a potent alkylating agent and is susceptible to degradation.
Answer:
The two phenomena you're observing are linked. The discoloration is a sign of decomposition or polymerization, and the high molecular weight species is very likely a self-reaction product.
-
Quaternary Salt Formation: The nitrogen atom in the quinoline ring is nucleophilic. It can attack the electrophilic bromomethyl group of another this compound molecule. This intermolecular SN2 reaction forms a dimeric quaternary quinolinium salt, which is often a colored, insoluble solid.[5][6][7]
-
Hydrolysis: The product is highly susceptible to hydrolysis, forming 4-(hydroxymethyl)quinoline.[8] This can occur during aqueous workup or from exposure to atmospheric moisture. While not a high MW impurity, it is a very common one.
Mitigation Strategies:
-
Workup Conditions: Perform your aqueous workup quickly and at low temperatures (e.g., with ice-cold solutions) to minimize hydrolysis.
-
Purification: Purify the product immediately after workup. Column chromatography is often necessary. Avoid prolonged exposure to silica gel, which is acidic and can promote decomposition. Consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Storage: This is paramount. The purified product should be stored under an inert atmosphere (N₂ or Ar), protected from light, and at low temperatures (-20°C is recommended). Do not store it as a solution for extended periods.
Summary of Common Impurities
| Impurity Name | Structure | Common Cause | Prevention & Mitigation Strategy |
| 4-(Dibromomethyl)quinoline | Quinoline ring with a -CHBr₂ group at position 4 | Over-bromination | Use ≤1.05 eq. of NBS; monitor reaction closely and stop upon consumption of starting material. |
| 4-(Hydroxymethyl)quinoline | Quinoline ring with a -CH₂OH group at position 4 | Hydrolysis of the product | Use anhydrous solvents; perform aqueous workup rapidly at low temperatures.[8] |
| Quaternary Quinolinium Dimer | Two quinoline units linked by a -CH₂-N⁺- bridge | Self-alkylation of the product | Keep reaction/workup temperatures low; purify and store the product immediately at -20°C under inert gas.[5] |
| Unreacted 4-Methylquinoline | Quinoline ring with a -CH₃ group at position 4 | Incomplete reaction | Use fresh radical initiator; ensure proper reaction temperature; run under an inert atmosphere. |
Visualizing the Reaction & Side Products
The following diagram illustrates the intended reaction pathway and the major side reactions that can occur during the synthesis of this compound.
Caption: Reaction scheme for this compound synthesis and major side products.
Recommended Purification Protocol
This protocol assumes the reaction was performed in a non-polar solvent like CCl₄ or cyclohexane.
-
Quenching and Initial Filtration:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the solid succinimide byproduct. Wash the filter cake with a small amount of fresh solvent.
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove any trace HBr.
-
Water (1x).
-
Brine (saturated aqueous NaCl) (1x) to aid in drying.
-
-
Crucial Tip: Perform these washes quickly and, if possible, with chilled solutions to minimize hydrolysis of the product.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the solution in vacuo using a rotary evaporator. Do not use excessive heat. Keep the bath temperature below 40°C.
-
-
Chromatography:
-
The crude product is typically an oil or a low-melting solid and requires chromatographic purification.
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexanes). The product is moderately polar and should elute after any remaining starting material.
-
Monitoring: Use TLC with UV visualization to track the separation.
-
-
Final Steps & Storage:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Place the purified product under high vacuum for a short period to remove residual solvent.
-
Immediately transfer the product to a sealed vial, backfill with nitrogen or argon, and store in a freezer (-20°C).
-
Troubleshooting Workflow Diagram
Use this flowchart to diagnose potential issues in your experimental setup.
Caption: A step-by-step workflow for troubleshooting common synthesis issues.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. EP0328319A1 - Quaternary quinolinium compounds - Google Patents [patents.google.com]
- 6. Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. 4-(Hydroxymethyl)quinoline | C10H9NO | CID 80479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)quinoline Alkylation
Welcome to the technical support center for the alkylation of 4-(bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Introduction: The Chemistry of this compound Alkylation
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the benzylic bromide moiety, which is analogous to a benzyl bromide but with the phenyl ring replaced by a quinoline system. The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for nucleophilic substitution (SN2) reactions.[1][2] The stability of the potential benzylic carbocation also means that SN1 pathways can be accessible under certain conditions, although the SN2 pathway is often preferred for achieving high yields and stereochemical control where applicable.[1]
The general reaction scheme involves the displacement of the bromide leaving group by a nucleophile (Nu-), as depicted below:
This guide will help you address common challenges and make informed decisions about reaction parameters to achieve your desired outcome.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios to address specific problems you might encounter during your experiments.
Q1: My reaction yield is very low, or I'm recovering mostly starting material. What are the likely causes?
A1: Low conversion is a common issue that can typically be traced back to one of several factors related to reaction kinetics and reagent stability.
-
Insufficiently Strong Base or Incorrect Stoichiometry: If your nucleophile is neutral (e.g., an alcohol, thiol, or secondary amine), a base is required to deprotonate it and generate the more reactive anionic nucleophile. If the base is too weak (i.e., its conjugate acid has a pKa lower than the pKa of your nucleophile), the equilibrium will not favor the formation of the active nucleophile. Ensure your base is strong enough to fully deprotonate the nucleophile. For example, for alcohols (pKa ~16-18), sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective, whereas for phenols (pKa ~10), a weaker base like potassium carbonate (K2CO3) is often sufficient.[3] Also, ensure you are using at least one full equivalent of the base.
-
Poor Nucleophile Reactivity: The inherent reactivity of your nucleophile plays a crucial role.[4] Sterically hindered nucleophiles will react slower.[5][6] If possible, consider a less bulky alternative or increase the reaction temperature to overcome the higher activation energy.
-
Inappropriate Solvent Choice: SN2 reactions are highly sensitive to the solvent.[7][8][9] For reactions involving anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[10][11] These solvents solvate the cation of the base but leave the anionic nucleophile "naked" and highly reactive.[7][10] Using polar protic solvents like water, methanol, or ethanol can significantly slow down the reaction by forming a "solvent cage" around the nucleophile through hydrogen bonding, thereby reducing its reactivity.[6][8][12]
-
Low Reaction Temperature or Insufficient Time: Alkylation reactions can be slow, especially with weak nucleophiles or at low temperatures. Try increasing the temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Degradation of this compound: This reagent can be sensitive to moisture and light. Ensure it is stored properly and consider using a fresh bottle if it is old. Degradation can lead to inactive species, reducing the effective concentration of your electrophile.
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I avoid them?
A2: The formation of byproducts is often a result of competing reaction pathways or the inherent reactivity of the quinoline system.
-
Quaternization of the Quinoline Nitrogen: The nitrogen atom of the quinoline ring is itself a nucleophile and can react with another molecule of this compound, leading to the formation of a quaternary ammonium salt dimer. This is more likely to occur in the absence of a stronger, intended nucleophile or when using a non-polar solvent that does not stabilize the desired anionic nucleophile.
-
Solution: Ensure your primary nucleophile is present in a slight excess (1.1-1.2 equivalents) and that the reaction conditions (base, solvent) are optimized to favor its reaction over the competing self-reaction.
-
-
Elimination (E2) Reaction: If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), it can act as a base to abstract a proton from the methyl group, leading to an E2 elimination pathway and the formation of a quinoline methide intermediate, which can then polymerize.[5]
-
Solution: Use a non-hindered base like potassium carbonate or sodium hydride. If a strong base is necessary, add it slowly at a lower temperature to control its reactivity.
-
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine or a diol), you may see products from double alkylation.
-
Solution: Use a larger excess of the nucleophile to favor mono-alkylation statistically. Alternatively, protect one of the reactive sites before the alkylation and deprotect it afterward.
-
Q3: The reaction seems to work, but I'm struggling to isolate and purify my product. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Initial Work-up: A standard aqueous work-up is the first step. If you used a water-soluble base like K2CO3, a simple extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) after washing with water should suffice. If you used a base like NaH, the reaction must first be carefully quenched with water or a saturated ammonium chloride solution to neutralize any unreacted hydride.
-
Acid-Base Extraction for Basic Products: If your final product contains a basic nitrogen (and most quinoline derivatives do), you can use an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl).[13] Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer with a base like NaOH and re-extract your purified product back into an organic solvent.
-
Column Chromatography: This is the most common method for purifying quinoline derivatives.[14][15]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The exact ratio will depend on the polarity of your product. Use TLC to determine the optimal solvent system before running the column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[15] Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my alkylation?
A1: The choice of base is critical and depends on the pKa of your nucleophile. The goal is to use a base whose conjugate acid is weaker (has a higher pKa) than your nucleophile, ensuring efficient deprotonation.
| Nucleophile Type | Typical pKa | Recommended Base(s) | pKa (Conj. Acid) | Notes |
| Phenol | ~10 | K2CO3, Cs2CO3, Et3N | ~10.3 (HCO3-) | Mild and effective. Cs2CO3 is often more effective due to higher solubility.[3] |
| Thiol | ~10-11 | K2CO3, Et3N | ~10.3 (HCO3-) | Thiols are excellent nucleophiles and often react readily. |
| Alcohol (Primary/Secondary) | ~16-18 | NaH, KOt-Bu, NaOMe | ~35 (H2) | A strong, non-nucleophilic base is required. NaH is common. |
| Amine (Primary/Secondary) | ~35-40 | Often not required | N/A | Amines are typically nucleophilic enough to react directly. A non-nucleophilic base (e.g., DIPEA) can be added as an acid scavenger. |
| Carboxylate | N/A | N/A | N/A | The pre-formed carboxylate salt (e.g., sodium or potassium salt) is used directly. |
Q2: What is the best solvent for this reaction?
A2: As a classic SN2 reaction, the choice of solvent has a profound impact on the reaction rate.[4][6]
-
Polar Aprotic Solvents (Recommended): Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are the best choices.[10][12] They are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, leaving it highly reactive.[7][8][10] Reactions can be up to 500 times faster in acetone compared to methanol.[10][11]
-
Polar Protic Solvents (Use with Caution): Water, ethanol, and methanol should generally be avoided. They solvate and stabilize the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction.[7][12]
-
Non-Polar Solvents (Not Recommended): Solvents like hexane or toluene are generally poor choices as they cannot effectively dissolve the ionic reagents (the base and the deprotonated nucleophile).
Q3: At what temperature should I run my reaction?
A3: The optimal temperature is a balance between reaction rate and stability.
-
Starting Point: Room temperature (20-25 °C) is a good starting point for reactive nucleophiles.
-
Heating: If the reaction is slow, gentle heating to 40-60 °C is often effective. For very unreactive or sterically hindered nucleophiles, temperatures of 80 °C or higher (reflux) may be necessary.
-
Caution: this compound can decompose at very high temperatures. Always monitor the reaction by TLC for the appearance of degradation products (often baseline spots or streaks).
Q4: How can I monitor the progress of my reaction effectively?
A4: Regular monitoring is key to determining when the reaction is complete and avoiding the formation of degradation products from prolonged heating.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method.
-
Procedure: Spot the starting material (4-bromomethyl)quinoline, your nucleophile, and the co-spotted reaction mixture on a silica gel plate.
-
Eluent: A mixture of ethyl acetate and hexanes is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the this compound spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, giving you the mass of the product to confirm its formation and allowing for quantitative assessment of the conversion.
Below is a general workflow for setting up and monitoring the alkylation reaction.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic substitution, benzylation [organic-chemistry.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Bromomethyl)quinoline Derivatives
Welcome to the technical support center for the purification of 4-(bromomethyl)quinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these often-labile compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the challenges you may encounter during your experiments. Our goal is to equip you with the expertise and field-proven insights necessary for successful purification.
Section 1: Troubleshooting Common Purification Challenges
This section is dedicated to resolving the most frequent and challenging issues encountered during the purification of this compound derivatives. Each problem is presented with a detailed explanation of the underlying causes and a range of actionable solutions.
Issue 1: My this compound derivative is decomposing on the silica gel column.
Question: I'm observing significant decomposition of my compound during silica gel column chromatography, leading to low yields and multiple impurity spots on the TLC. What is causing this, and how can I prevent it?
Answer: This is a very common issue. The primary cause of decomposition is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can catalyze the degradation of sensitive compounds like 4-(bromomethyl)quinolines, which are prone to hydrolysis or other acid-catalyzed side reactions. The basic nitrogen atom of the quinoline ring can also interact strongly with the acidic silica, leading to poor mobility and prolonged contact time, further promoting decomposition.[1]
Here are several strategies to mitigate this problem, ranging from simple adjustments to more involved method changes:
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is often the most effective solution. This can be achieved by:
-
Adding a Basic Modifier to the Eluent: Incorporate a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, into your eluent system.[1] This base will neutralize the acidic silanol groups, minimizing their catalytic effect.
-
Pre-treating the Silica Gel: You can prepare a slurry of the silica gel with your chosen eluent containing the amine before packing the column. This ensures a more uniform deactivation.
-
-
Choose an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a different stationary phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[1] Depending on the specific properties of your derivative, neutral or basic alumina can be used.
-
Reversed-Phase Silica (C18): For less polar derivatives, reversed-phase chromatography can be a highly effective method to avoid decomposition on acidic stationary phases.[1][2]
-
-
Optimize Your Chromatography Conditions:
-
Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible while maintaining good separation. Performing the chromatography in a cold room can also help to reduce the rate of decomposition.
-
Use an Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]
-
Issue 2: My quinoline derivative is streaking or showing poor separation on the TLC/column.
Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
Answer: Tailing is a frequent problem when purifying quinoline derivatives on silica gel and is primarily caused by the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-uniform distribution of the compound as it moves through the stationary phase, resulting in elongated spots or peaks.
To address this, you can employ the following strategies:
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent is highly effective in reducing tailing.[1] The base competes with your compound for interaction with the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Optimize the Solvent System:
-
Increase Eluent Polarity: Sometimes, streaking can be a result of the compound having low solubility in the eluent. Gradually increasing the polarity of your solvent system can improve solubility and reduce tailing.
-
Use a More Polar, Protic Solvent: Adding a small amount of an alcohol like methanol or ethanol to your eluent can help to disrupt the strong interactions between your compound and the silica gel, leading to better peak shapes.
-
-
Consider a Different Stationary Phase: If the above methods do not resolve the issue, switching to a different stationary phase like neutral or basic alumina, or reversed-phase silica, can provide better separation and peak shape.[1]
Issue 3: My this compound derivative is an oil and won't crystallize.
Question: I have purified my compound by column chromatography, and after removing the solvent, I am left with a persistent oil that I cannot crystallize. How can I induce crystallization?
Answer: Obtaining an oily product that is resistant to crystallization is a common frustration. This can be due to the presence of residual impurities that inhibit crystal lattice formation, or the inherent properties of the compound itself. Here are several techniques to try:
-
Solvent Screening for Crystallization: The choice of solvent is critical for successful crystallization.
-
For Non-polar Oils: Dissolve the oil in a minimum amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane dropwise until the solution becomes turbid. Allow this mixture to stand undisturbed.[3]
-
For Polar Oils: A mixture of a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a solvent in which it is less soluble (e.g., water) can be effective. Dissolve the oil in the more soluble solvent and slowly add the less soluble one.[3]
-
-
Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[3] This is a robust method for both purification and obtaining a solid product.
-
Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[3]
-
Picrate Salts: Picric acid can form highly crystalline salts with quinolines. These can be filtered off, and the free base can be regenerated by treatment with a base.[3]
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[4]
-
Seeding: If you have a small amount of the pure crystalline compound, add a tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.[4]
-
-
Further Chromatographic Purification: If crystallization still fails, it's possible that residual impurities are the cause. Re-purifying the oil by column chromatography, perhaps with a different solvent system or stationary phase, may yield a product that will crystallize upon solvent removal.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of this compound derivatives.
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently used purification methods are:
-
Silica Gel Column Chromatography: This is the most common technique, typically using a solvent system of ethyl acetate and hexane or dichloromethane.[5][6]
-
Recrystallization: A powerful method for obtaining high-purity crystalline solids. Common solvent systems include ethyl acetate/hexane, ethanol, and mixed systems like ethanol/water.[4][5][6]
-
Acid-Base Extraction: This technique can be used to remove non-basic impurities by exploiting the basicity of the quinoline nitrogen.[5]
Q2: What are some typical impurities I might encounter in my crude this compound product?
A2: Common impurities often depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 4-methylquinoline (lepidine).[5]
-
Over-brominated Products: Di- or poly-brominated quinolines can form if the reaction is not carefully controlled.[5]
-
Isomeric Products: Bromination may occur at other positions on the quinoline ring.[5][7]
-
Hydrolysis Products: The bromomethyl group can be hydrolyzed to a hydroxymethyl group, especially in the presence of water.
-
Polymeric Materials: Tarry, pitch-like substances can form, particularly during workup.[5]
Q3: How do I choose an appropriate solvent system for column chromatography?
A3: The best practice is to use Thin Layer Chromatography (TLC) to screen for an optimal solvent system before running a column. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
Q4: Is this compound stable?
A4: this compound is known to be unstable and should ideally be used as soon as possible after preparation.[8] It is sensitive to moisture and can degrade over time, especially when exposed to light and air. For storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key purification techniques and summarizes quantitative data in a structured table for easy comparison.
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
Preparation of the Eluent: Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 1% (v/v).
-
Slurry Packing the Column: In a beaker, add the silica gel to the prepared eluent and swirl to create a uniform slurry.
-
Packing the Column: Pour the slurry into the chromatography column and allow the silica gel to settle, draining the excess solvent.
-
Loading the Sample: Dissolve your crude this compound derivative in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the prepared eluent, collecting fractions.
-
Monitoring: Monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Table 1: Recrystallization Data for Bromoquinoline Derivatives
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Hexane | - | 58 | [4] |
| 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | Ethanol / Water | 1:1 | 62 | [4] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | AcOEt/hexane | 1:5 | 74 | [6] |
Section 4: Visual Diagrams
This section provides visual representations of key workflows and logical relationships to aid in understanding the purification processes.
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting decomposition during silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 3-Bromo-1H-dibenzo(de,h)quinoline-2,7-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of 4-(Bromomethyl)quinoline
Welcome to the technical support guide for the synthesis of 4-(Bromomethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, but its preparation can present several challenges. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common experimental hurdles.
Core Synthesis Overview: Wohl-Ziegler Bromination
The most common laboratory-scale synthesis of this compound involves the radical bromination of 4-methylquinoline (lepidine) using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. The general workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reaction Initiation and Yield
Q1: My reaction is sluggish, showing low conversion of 4-methylquinoline even after extended reflux. What's going wrong?
A: This is a common issue often traced back to the radical initiation step. Here are the primary factors to investigate:
-
Purity of NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly, leading to a lower concentration of the active brominating species.[1] Impure NBS may appear yellow or brown due to the presence of molecular bromine.[1] It is highly recommended to use freshly recrystallized NBS for best results.[2]
-
Radical Initiator Efficiency: Radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide have specific decomposition temperatures required to generate radicals efficiently. Ensure your reaction temperature is appropriate for the chosen initiator. For instance, AIBN requires temperatures around 65-85 °C for effective radical generation.
-
Solvent Purity: The Wohl-Ziegler reaction must be conducted under anhydrous conditions.[1][2] The presence of water in your solvent (typically carbon tetrachloride, CCl₄) can hydrolyze the product and interfere with the radical chain reaction.[1] Use a freshly distilled, dry solvent.
-
Inhibitors: Commercial 4-methylquinoline or the solvent may contain stabilizers or inhibitors that quench radicals. Purifying the starting material by distillation may be necessary.
Q2: The yield of my desired product is consistently low. How can I optimize it?
A: Low yields often stem from side reactions or incomplete conversion. Beyond the points in Q1, consider the stoichiometry. While a 1:1 molar ratio of 4-methylquinoline to NBS is theoretically sound, some protocols use a slight sub-stoichiometric amount of NBS (e.g., 0.8 to 0.9 equivalents) to minimize the formation of dibrominated side products.[3] The reaction is sensitive, and variations in reagents, solvents, and catalysts can affect yields, though they may not always change the primary product formed.
Section 2: Side Products and Impurities
Q3: My TLC analysis shows multiple spots, including one that is less polar than my product. What are the likely side products?
A: The radical bromination of 4-methylquinoline is prone to several side reactions, leading to a complex product mixture.
-
Over-bromination: The most common side product is 4-(dibromomethyl)quinoline . This occurs when the desired product undergoes a second radical bromination. This is often a significant issue in industrial-scale preparations and can complicate purification.[4]
-
Ring Bromination: Although benzylic C-H bonds are preferentially targeted in radical reactions, electrophilic aromatic substitution on the quinoline ring can occur, especially if the reaction conditions are not strictly controlled or if bromine radicals combine to form molecular bromine (Br₂). This can lead to various bromoquinoline isomers.[5][6][7][8]
-
Initiator-derived Impurities: Byproducts from the decomposition of the radical initiator will also be present in the crude mixture.
The formation of these byproducts can sometimes be minimized by using freshly recrystallized NBS.[2]
Caption: Competing reaction pathways in the synthesis of this compound.
Section 3: Product Handling and Purification
Q4: My purified this compound turns brown and seems to decompose upon standing. Is this normal?
A: Yes, the instability of this compound is a well-documented issue.[3] As a benzylic bromide, it is highly reactive and susceptible to hydrolysis (from atmospheric moisture) and decomposition, especially when exposed to light.
Best Practices for Handling and Storage:
-
Immediate Use: The most reliable strategy is to use the material as soon as possible after synthesis and purification.[3]
-
Storage Conditions: If storage is unavoidable, keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (in a refrigerator or freezer), and protected from light.[9]
Q5: I am struggling with the purification. Simple crystallization isn't giving me a pure product. What are the best methods?
A: Purifying this compound can be challenging due to its instability and the presence of structurally similar byproducts.
-
Initial Workup: The primary byproduct from the reaction is succinimide. A crucial first step is to filter the hot reaction mixture to remove the bulk of the succinimide, which is less soluble in hot CCl₄.[3]
-
Crystallization & Washing: Upon cooling the filtrate, the product often crystallizes. These crystals should be thoroughly washed with water to remove any remaining succinimide.[3]
-
Column Chromatography: This method should be approached with caution. This compound can decompose on standard silica gel. If chromatography is necessary, consider using a deactivated stationary phase (e.g., silica treated with triethylamine) and run the column quickly with non-polar eluents. Some researchers report significant decomposition on various stationary phases, including silica, alumina, and even C18.[10]
Section 4: Characterization
Q6: How can I confidently identify my product and assess its purity by NMR?
A: ¹H NMR spectroscopy is the most effective tool for confirming the structure.
-
¹H NMR: The key diagnostic signal is a singlet for the benzylic methylene protons (-CH₂Br), which typically appears around δ 4.5-5.0 ppm . The aromatic protons of the quinoline ring will appear in the range of δ 7.5-9.0 ppm . The integration of the methylene singlet should correspond to two protons relative to the aromatic protons.
-
¹³C NMR: The benzylic carbon (-CH₂Br) will show a characteristic signal around δ 30-35 ppm .
-
Purity Assessment: The presence of 4-methylquinoline (starting material) will be indicated by a singlet for the methyl group around δ 2.5-2.7 ppm. The key impurity, 4-(dibromomethyl)quinoline, will show a characteristic singlet for the -CHBr₂ proton at a more downfield chemical shift (typically > δ 6.5 ppm).
| Compound | Key ¹H NMR Signal (CDCl₃) | Approximate δ (ppm) |
| 4-Methylquinoline (Starting Material) | -CH₃ | 2.6 |
| This compound (Product) | -CH₂Br | 4.7 |
| 4-(Dibromomethyl)quinoline (Side Product) | -CHBr₂ | 6.7 |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the Wohl-Ziegler bromination.[2][3][11]
Materials:
-
4-Methylquinoline (lepidine)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Water (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylquinoline (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (0.95 eq) and a catalytic amount of AIBN (0.02 eq) to the stirred solution.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain reflux for 30-60 minutes. Monitor the reaction progress by TLC. The reaction is often indicated by the consumption of the denser NBS, which sinks to the bottom, and the formation of succinimide, which floats.
-
Once the reaction is complete, filter the hot reaction mixture through a Büchner funnel to remove the precipitated succinimide.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the collected crystals thoroughly with cold water to remove any residual succinimide.
-
Dry the product under vacuum. Due to its instability, it is crucial to use the product immediately for the subsequent synthetic step.[3]
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents [patents.google.com]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
"4-(Bromomethyl)quinoline" stability issues during long-term storage
Welcome to the technical support center for 4-(Bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and experimental use of this valuable reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your starting materials and the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability
This section addresses the fundamental questions regarding the stability of this compound.
Q1: I stored my this compound powder for several months, and now my reaction yield has dropped significantly. What could be the cause?
A1: This is a classic sign of reagent degradation. This compound is a reactive benzylic bromide analogue and is susceptible to degradation over time, especially if not stored under optimal conditions. The primary cause of reduced reactivity is the loss of the active bromomethyl group through pathways like hydrolysis. Inconsistent or poor results are often the first indication that the purity of your reagent has been compromised.
Q2: What are the main chemical degradation pathways for this compound during storage?
A2: The instability of this compound is primarily driven by the high reactivity of the bromomethyl group. The main degradation pathways are:
-
Hydrolysis: This is the most common degradation pathway. Atmospheric moisture or residual water in solvents can hydrolyze the compound to form 4-(Hydroxymethyl)quinoline. This impurity is often the main cause of decreased performance in alkylation reactions.
-
Photodegradation: Exposure to light, particularly UV light, can initiate radical-based degradation. This can lead to the formation of various byproducts, including the de-halogenated product, 4-methylquinoline, or the hydrolysis product, 4-(hydroxymethyl)quinoline.[1]
-
Thermal Decomposition: Elevated temperatures accelerate all degradation processes. Long-term storage above the recommended temperature will lead to a significant loss of purity.
-
Dimerization/Oligomerization: As a reactive alkylating agent, this compound can undergo self-condensation, especially in the presence of trace impurities or basic residues, to form dimers like bis(quinolin-4-yl)methane or other oligomeric species.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize the shelf-life and maintain the integrity of this compound, strict adherence to the following storage conditions is critical:
-
Temperature: Store at low temperatures, typically 2-8°C. For very long-term storage (over a year), storage at -20°C is recommended.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.
-
Light: Protect from all light sources by storing in an amber glass vial or by wrapping the container in aluminum foil.[2]
-
Container: Ensure the container is tightly sealed to prevent moisture ingress. A vial with a PTFE-lined cap is ideal.
The following diagram illustrates the key factors leading to the degradation of this compound.
Caption: Key factors causing degradation of this compound.
Part 2: Troubleshooting Guides - From Problem to Solution
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues that may arise from using degraded this compound.
Q4: I am trying to perform an N-alkylation of a primary amine, but my reaction is incomplete, and I see a significant amount of starting amine left. Could my this compound be the problem?
A4: Yes, this is a very likely scenario. An incomplete reaction suggests that the molar ratio of your nucleophile (amine) to the electrophile (this compound) is incorrect, which happens when the electrophile has degraded.
-
Underlying Cause: The primary degradation product, 4-(hydroxymethyl)quinoline, is inactive in this alkylation reaction. If, for example, 30% of your reagent has hydrolyzed, you are effectively running the reaction with 30% less of your alkylating agent, leading to an incomplete conversion of your amine.
-
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of your this compound using the analytical methods described in Part 3 .
-
Adjust Stoichiometry: If you determine the purity (e.g., 70% pure), you can compensate by adding a proportionally larger amount of the reagent (e.g., 1 / 0.70 = 1.43 equivalents of the impure material for every 1 equivalent required). Note that this is a workaround and may introduce impurities into your reaction.
-
Purify or Replace: The best practice is to either purify the reagent (e.g., by recrystallization, if feasible) or use a new, verified batch of high-purity this compound.
-
Q5: My reaction is messy, and besides my desired product, I am isolating an unexpected byproduct with a similar mass. What could this be?
A5: This often points to the presence of the 4-(hydroxymethyl)quinoline impurity, which can participate in side reactions.
-
Underlying Cause: If your reaction conditions (e.g., using a strong base like NaH to deprotonate a substrate) can deprotonate the hydroxyl group of the 4-(hydroxymethyl)quinoline impurity, it becomes a nucleophile itself. This newly formed alkoxide can then react with the remaining active this compound.
-
Resulting Side Product: This side reaction forms an ether byproduct, 4-((quinolin-4-ylmethoxy)methyl)quinoline . This molecule has a mass that can be close to your expected product, complicating purification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Part 3: Experimental Protocols & Data
To empower you to verify the quality of your reagent, we provide the following standardized protocols. Performing these checks before critical experiments can save significant time and resources.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This stability-indicating HPLC method is designed to separate this compound from its primary hydrolysis degradant, 4-(hydroxymethyl)quinoline. This protocol serves as an excellent starting point for method development and validation in your lab.[3][4]
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 275 nm |
| Injection Vol. | 5 µL |
Sample Preparation:
-
Accurately weigh ~5 mg of your this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a stock solution of ~0.5 mg/mL.
-
Further dilute 1:10 with acetonitrile to a final concentration of ~50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
| Compound | Expected Retention Time (min) | Notes |
| 4-(Hydroxymethyl)quinoline | ~4.5 | More polar, elutes earlier. |
| This compound | ~8.2 | Analyte of interest. |
| bis(quinolin-4-yl)methane | ~11.5 | Less polar, elutes later. |
The purity can be calculated using the area percent method from the resulting chromatogram. A high-purity sample should show a major peak at ~8.2 minutes with minimal peaks at other retention times.
Protocol 2: Purity Confirmation by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for quickly identifying the presence of the 4-(hydroxymethyl)quinoline impurity. The methylene protons (-CH₂-) are key diagnostic signals.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Key Diagnostic Chemical Shifts (¹H NMR, 400 MHz, DMSO-d₆):
| Compound | Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂-Br | ~5.15 | Singlet |
| 4-(Hydroxymethyl)quinoline | -CH₂-OH | ~4.90 | Doublet |
| 4-(Hydroxymethyl)quinoline | -CH₂-OH | ~5.60 | Triplet |
Interpretation: In a pure sample of this compound, you should observe a sharp singlet for the methylene protons at approximately 5.15 ppm. The presence of the hydrolysis impurity, 4-(hydroxymethyl)quinoline, will be clearly indicated by the appearance of a doublet around 4.90 ppm (the -CH₂- protons) and a triplet around 5.60 ppm (the -OH proton), which couples to the adjacent methylene group. The integration of the singlet at 5.15 ppm versus the doublet at 4.90 ppm can be used to estimate the relative molar ratio of the active reagent to its primary degradant.
Protocol 3: Forced Degradation Study
To understand the degradation profile of this compound and validate your stability-indicating HPLC method, a forced degradation study is recommended.[5][6]
Workflow:
Caption: Workflow for a forced degradation study of this compound (4-BMQ).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid polymerization in reactions with "4-(Bromomethyl)quinoline"
Technical Support Center: 4-(Bromomethyl)quinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, a senior scientist, with in-depth technical insights and actionable protocols to successfully utilize this highly reactive yet valuable building block. The inherent reactivity of this compound makes it an excellent reagent for introducing the quinoline-4-methyl moiety, but it also presents a significant challenge: a high propensity for polymerization. This document will explain the causality behind this issue and provide field-proven strategies to ensure your reactions are clean, efficient, and reproducible.
Section 1: Understanding the Problem - The "Why"
FAQ 1: Why is this compound so prone to polymerization?
Answer:
The tendency of this compound to polymerize stems from its specific chemical structure. The core issue is the high reactivity of the bromomethyl group, which is a benzylic halide . Benzylic halides are particularly reactive in nucleophilic substitution reactions because the carbocation intermediate, should one form (SN1 pathway), is stabilized by resonance with the aromatic quinoline ring.[1][2]
However, the primary mechanism for polymerization is believed to be a form of intermolecular self-alkylation , which is analogous to a Friedel-Crafts alkylation reaction.[3][4] Here’s the causality:
-
Electrophilic Carbon: The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic due to the electron-withdrawing effect of the bromine atom.
-
Nucleophilic Ring: The quinoline ring system is an electron-rich aromatic structure. It can act as a nucleophile, attacking the electrophilic carbon of another this compound molecule.[5]
-
Chain Reaction: This initial alkylation reaction forms a dimer. Crucially, the product still contains a reactive quinoline ring and, on the other end, another reactive bromomethyl group (or a newly formed benzylic carbocation). This dimer can then react with another monomer, leading to trimers, oligomers, and eventually, an insoluble polymeric tar.
This process is autocatalytic because the hydrogen bromide (HBr) generated during the alkylation is a strong acid that can further promote the reaction.
Caption: Proposed self-alkylation pathway for this compound.
Section 2: Proactive Strategies - Prevention and Handling
Success with this compound begins long before the reaction is started. Proper handling and storage are the first line of defense against degradation and polymerization.
FAQ 2: How should I properly store and handle this compound?
Answer:
Given its reactivity, stringent storage and handling conditions are mandatory. The goal is to mitigate exposure to catalysts of decomposition and polymerization, such as heat, light, moisture, and air.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the kinetic rate of decomposition and self-alkylation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber vial / Store in the dark | Minimizes the potential for light-induced radical reactions, which can initiate side products. |
| Moisture | Dry environment, tightly sealed container | Prevents hydrolysis of the bromomethyl group to the corresponding alcohol and formation of HBr, which catalyzes polymerization. |
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is corrosive and can cause severe skin and eye damage.[6]
-
Use dry glassware and solvents to prevent hydrolysis.
FAQ 3: What are the critical reaction parameters to control to prevent polymerization?
Answer:
Controlling the reaction environment is paramount. The strategy is to favor the desired bimolecular reaction with your substrate over the undesired bimolecular self-alkylation reaction.
| Parameter | Recommended Condition | Causality and Expert Insight |
| Temperature | Maintain low temperatures (e.g., 0°C to -20°C) | The activation energy for the polymerization side reaction is often comparable to the desired reaction. Lowering the temperature slows all reactions, but it critically minimizes the runaway potential of polymerization. Slow, dropwise addition of the reagent to the reaction mixture can also help dissipate heat and maintain a low localized concentration. |
| Concentration | Use dilute conditions (<0.5 M) | Polymerization is a second-order (or higher) process with respect to this compound concentration. By running the reaction under dilute conditions, you decrease the probability of two reagent molecules encountering each other, thereby favoring the reaction with your intended substrate, which is present in excess or at a comparable concentration. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base | If your reaction requires a base (e.g., to neutralize generated acid), avoid simple nucleophilic bases like NaOH or primary/secondary amines. These can directly attack the electrophilic -CH₂Br group. Opt for bases like Proton-Sponge®, 2,6-lutidine, or diisopropylethylamine (DIPEA). |
| Solvent Selection | Aprotic, non-coordinating solvents | Solvents like anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are often suitable. Avoid highly polar, protic solvents (like methanol) which can participate in SN1 pathways, and strongly coordinating solvents that might activate the C-Br bond undesirably. |
| Reaction Time | Monitor reaction closely and work up promptly | Do not let the reaction run longer than necessary. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once complete, quench the reaction and proceed with workup to remove the reactive species from the solution. |
Section 3: Troubleshooting Guide - When Things Go Wrong
Even with precautions, polymerization can occur. This guide helps you diagnose the problem and find a path forward.
FAQ 4: My reaction mixture turned into an insoluble tar or solid. What happened and how can I fix it?
Answer:
The formation of an insoluble, often brownish or yellowish, precipitate or "tar" is the classic sign of runaway polymerization. This indicates that the rate of self-alkylation has surpassed the rate of your desired reaction. At this point, the current reaction is likely unsalvageable. The focus should shift to optimizing the conditions for the next attempt based on a logical diagnosis.
References
Troubleshooting low yields in "4-(Bromomethyl)quinoline" functionalization
Technical Support Center: Functionalization of 4-(Bromomethyl)quinoline
Welcome to the technical support center for "this compound" functionalization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the chemical modification of this versatile reagent. My approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is very low or zero from the outset. Could the integrity of my this compound be the issue?
Answer: Absolutely. The stability and purity of this compound are paramount and often the primary cause of poor reaction outcomes. This reagent is a highly reactive benzylic bromide analogue, making it susceptible to degradation.
Expertise & Experience: The C-Br bond in this compound is activated by the adjacent quinoline ring system, making it an excellent leaving group for nucleophilic substitution. However, this inherent reactivity also makes the compound unstable. It should be considered a moisture-sensitive and potentially light-sensitive reagent. One source explicitly notes that this compound is unstable and should be used as soon as possible after preparation[1].
Key Troubleshooting Steps:
-
Verify Storage Conditions: Proper storage is non-negotiable. Commercial suppliers recommend storing this compound at 2-8°C under an inert atmosphere[2][3]. It should always be in a tightly sealed container in a dry, cool, and well-ventilated area to prevent hydrolysis and other degradation pathways[4].
-
Assess Purity: Before use, especially with older batches, it is advisable to check the purity. This can be done via ¹H NMR to look for impurities (e.g., 4-methylquinoline or the hydrolysis product, (quinolin-4-yl)methanol) or by measuring its melting point (literature: 88-91°C[1]). Significant deviation suggests degradation.
-
Handle with Care: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Use dry solvents and glassware for your reactions.
Question 2: My TLC analysis shows multiple spots, with the desired product being a minor component. What are the most probable side reactions?
Answer: Low yields are frequently a result of competing reaction pathways that consume your starting material. For this compound, there are three primary culprits to consider.
Causality Behind Side Reactions:
-
Hydrolysis: The bromomethyl group is highly susceptible to hydrolysis by trace amounts of water in your reaction mixture (e.g., in the solvent or on glassware). This leads to the formation of the corresponding alcohol, (quinolin-4-yl)methanol, which is unreactive under typical nucleophilic substitution conditions.
-
Self-Reaction (Quaternization): The nitrogen atom of the quinoline ring is nucleophilic. It can attack the electrophilic bromomethyl group of another this compound molecule. This leads to the formation of a quaternary ammonium salt, which can further react to form oligomers or polymers, appearing as baseline material or insoluble solids in your reaction.
-
Elimination: While less common for this specific substrate unless a strong, sterically hindered base is used at elevated temperatures, elimination to form a reactive quinoline-4-ylidenemethanide intermediate is a theoretical possibility.
Below is a diagram illustrating these competing pathways.
Caption: Competing reaction pathways for this compound.
Question 3: How can I systematically optimize my reaction conditions for nucleophilic substitution to improve the yield?
Answer: Optimizing a nucleophilic substitution reaction involves a careful balance of solvent, base, temperature, and concentration. The goal is to favor the desired SN2 pathway while minimizing the side reactions discussed above.
Authoritative Grounding: The principles of optimizing nucleophilic substitution are well-established. For instance, studies on related systems demonstrate that solvent and base selection are critical for maximizing yield and that a systematic screening approach is effective[5].
Data Presentation: Optimization Parameters
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Use polar aprotic solvents like DMF, Acetonitrile (MeCN), or THF . | These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and more nucleophilic. This accelerates the SN2 reaction rate. They are also typically easier to dry than protic solvents, reducing the risk of hydrolysis. |
| Base | Use a non-nucleophilic, inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . | If your nucleophile is an alcohol or thiol (R-OH, R-SH), a base is needed to deprotonate it. A mild, insoluble base like K₂CO₃ is often sufficient and reduces the risk of elimination or other base-catalyzed side reactions. For weakly acidic nucleophiles, a stronger base may be needed, but avoid highly nucleophilic bases that could compete with your primary nucleophile[5][6]. |
| Temperature | Start at room temperature. If the reaction is slow, gently heat to 40-60°C . | Higher temperatures can increase the rate of side reactions, particularly quaternization and decomposition[6]. It is best to start mild and only increase the temperature if the reaction rate is prohibitively slow, monitoring carefully by TLC. |
| Concentration | Use relatively dilute conditions (e.g., 0.1 M). | High concentrations of this compound can significantly increase the rate of the bimolecular self-reaction (quaternization). Running the reaction under more dilute conditions can favor the reaction with your intended nucleophile, especially if the nucleophile is used in slight excess. |
| Additives | Consider a phase-transfer catalyst (e.g., TBAB ) or Sodium Iodide (NaI) . | If your nucleophile salt has low solubility, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle it into the organic phase. Alternatively, adding a catalytic amount of NaI can perform an in situ Finkelstein reaction to generate the more reactive 4-(iodomethyl)quinoline, which can accelerate the reaction with your nucleophile. |
Experimental Protocols: A General Protocol for Optimization
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.1 eq) and dry polar aprotic solvent (e.g., MeCN to make a 0.1 M solution).
-
Base Addition: If required, add the base (e.g., K₂CO₃, 1.5 eq). Stir the mixture for 15-30 minutes.
-
Initiation: Dissolve this compound (1.0 eq) in a minimal amount of dry solvent and add it dropwise to the stirring reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Heating: If no significant product formation is observed after 2-4 hours, gradually warm the reaction to 40-50°C and continue monitoring.
-
Workup: Upon completion, cool the reaction, filter off any solids, and proceed with an appropriate aqueous workup.
Question 4: I'm observing a good conversion by TLC/LC-MS, but I lose most of my product during workup and purification. What are some effective strategies?
Answer: Product loss during purification is a common issue, often due to the basic nature of the quinoline nitrogen and potential emulsion formation during aqueous workup.
Expertise & Experience: The quinoline nitrogen (pKa of quinolinium is ~4.9) can be protonated during acidic workup, making your product water-soluble. Conversely, it can act as a ligand, leading to issues with silica gel chromatography.
Purification Protocol & Troubleshooting:
-
Aqueous Workup:
-
Avoid Strong Acids: Do not use a strong acidic wash (e.g., 1M HCl) unless you intend to extract your product into the aqueous layer as a salt. This is a valid purification strategy but must be done intentionally.
-
Use Mild Base Wash: After quenching the reaction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine. This will remove acidic impurities without being strongly basic.
-
Break Emulsions: If an emulsion forms, adding more brine or filtering the mixture through a pad of celite can help break it.
-
-
Column Chromatography:
-
Deactivate Silica: The slightly acidic nature of standard silica gel can cause streaking or product decomposition on the column. Consider pre-treating your silica by slurrying it in your eluent system containing 1-2% of a volatile amine like triethylamine (Et₃N). This neutralizes the acidic sites.
-
Choose the Right Eluent: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective.
-
Alternative Stationary Phases: If silica proves problematic, consider using neutral alumina for your chromatography.
-
Below is a workflow to guide your troubleshooting logic.
References
Technical Support Center: Improving Regioselectivity in Reactions Involving 4-(Bromomethyl)quinoline
Welcome to the technical support center for navigating the complexities of reactions with 4-(bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity can be a double-edged sword. The presence of two potential electrophilic sites—the benzylic carbon of the bromomethyl group and the nitrogen atom of the quinoline ring—often leads to mixtures of C-alkylated and N-alkylated products. Understanding and controlling the factors that dictate the regioselectivity of these reactions is paramount for successful and efficient synthesis. This guide provides a framework for diagnosing and solving common issues related to regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during reactions with this compound and provide solutions grounded in chemical principles.
Issue 1: My reaction with an amine nucleophile is giving a mixture of C- and N-alkylation products. How can I favor N-alkylation?
Answer: This is a classic case of competing reaction pathways. To favor N-alkylation, you need to enhance the nucleophilicity of your amine while considering the reaction conditions.
-
Causality: The quinoline nitrogen can be protonated or coordinated, reducing its availability for alkylation. Direct alkylation on the bromomethyl group (C-alkylation) is a standard SN2 reaction. N-alkylation, however, can be thought of as quaternization of the quinoline nitrogen. The balance between these two pathways is delicate.
-
Solutions & Scientific Rationale:
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of any salt formed but poorly solvate the anionic nucleophile, thus increasing its effective nucleophilicity.[1]
-
Base Selection: Use a non-nucleophilic, sterically hindered base to deprotonate your amine nucleophile without competing in the alkylation reaction. Bases like potassium carbonate or cesium carbonate are often effective.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product.[2][3][4][5] In many cases, N-alkylation is the faster, kinetically favored pathway.
-
Protecting Groups: If applicable to your amine, consider using a protecting group strategy to temporarily block other reactive sites, directing the reaction to the desired nitrogen.
-
Issue 2: I am trying to achieve C-alkylation with a soft nucleophile like a thiol, but I'm observing low yields and side products. What's going wrong?
Answer: Reactions with soft nucleophiles like thiols are highly sensitive to reaction conditions, and side reactions such as oxidation can be problematic.
-
Causality: Thiols are excellent nucleophiles for SN2 reactions and should readily displace the bromide.[6] Low yields could be due to several factors, including oxidation of the thiol to a disulfide, or the reaction equilibrium not favoring the product. The basicity of the reaction medium can also influence the reactivity of the thiol.
-
Solutions & Scientific Rationale:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol.
-
Base Stoichiometry: Use a slight excess of a non-nucleophilic base (e.g., 1.1 equivalents of K2CO3 or Et3N) to ensure the formation of the more nucleophilic thiolate anion.
-
Solvent Considerations: Aprotic solvents are generally preferred. For thiols, solvents like acetonitrile or THF can be very effective.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Issue 3: When using an ambident nucleophile, such as the enolate of a β-ketoester, I get a mixture of O- and C-alkylation. How can I selectively achieve C-alkylation?
Answer: The regioselectivity of ambident nucleophile alkylation is a classic challenge governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acid and Base (HSAB) theory.[1][7]
-
Causality: Enolates have two nucleophilic sites: the oxygen (harder) and the carbon (softer). This compound presents a soft electrophilic center at the benzylic carbon. According to HSAB theory, soft-soft interactions are favored.[1] However, reaction conditions can override this preference.
-
Solutions & Scientific Rationale:
-
Counterion Effect: The nature of the counterion of the enolate is critical. Using a more covalent counterion (like lithium) can favor C-alkylation, whereas a more ionic counterion (like potassium or sodium) in a polar aprotic solvent can favor O-alkylation.
-
Solvent Choice: Protic solvents can solvate the harder oxygen end of the enolate through hydrogen bonding, leaving the softer carbon end more available for attack, thus favoring C-alkylation.[7] Conversely, polar aprotic solvents can favor O-alkylation.
-
Temperature: Higher temperatures and longer reaction times tend to favor the thermodynamically more stable product.[3][4][5] In many cases, the C-alkylated product is thermodynamically more stable.
-
Kinetic vs. Thermodynamic Control: For the kinetically controlled product (often O-alkylation), use a strong, sterically hindered base at low temperatures. For the thermodynamically controlled product (often C-alkylation), use a weaker base at a higher temperature, allowing the initial kinetic product to revert and form the more stable thermodynamic product.[2][3][4][5]
-
Visualizing Reaction Pathways
To better understand the competing reactions, consider the following diagrams:
Caption: Competing N- vs. C-alkylation pathways for this compound.
Experimental Protocols
The following protocols provide a starting point for optimizing your reactions.
Protocol 1: Selective N-Alkylation of a Primary Amine
This protocol is designed to favor the formation of the quinolinium salt.
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 eq) in anhydrous DMF (0.1 M).
-
Add potassium carbonate (1.5 eq).
-
-
Reaction Setup:
-
Stir the mixture under an inert atmosphere (N2 or Ar).
-
Cool the reaction to 0 °C.
-
-
Addition of Electrophile:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes.
-
-
Reaction and Workup:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Selective C-Alkylation with a Thiol
This protocol aims to maximize the yield of the thioether product.
-
Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous THF (0.2 M).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
-
Reaction Setup:
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
-
Addition of Electrophile:
-
Dissolve this compound (1.05 eq) in anhydrous THF.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Data Summary Table
The choice of reaction conditions significantly impacts the regioselectivity. The following table summarizes general trends.
| Nucleophile Type | Favored Product | Solvent | Base | Temperature | Control Type |
| Amine | N-Alkylation | Polar Aprotic (DMF) | K2CO3 | Low (0 °C to RT) | Kinetic |
| Thiol | C-Alkylation | Aprotic (THF) | NaH | Low (0 °C to RT) | Kinetic |
| Phenol | O-Alkylation | Polar Aprotic (DMF) | Cs2CO3 | Moderate (RT to 50°C) | Kinetic |
| Enolate | C-Alkylation | Protic (EtOH) | NaOEt | High (Reflux) | Thermodynamic |
| Enolate | O-Alkylation | Polar Aprotic (THF) | LDA | Low (-78 °C) | Kinetic |
Logical Framework for Troubleshooting
When faced with poor regioselectivity, a systematic approach is key.
Caption: A logical workflow for troubleshooting regioselectivity issues.
This guide provides a foundational understanding and practical strategies for controlling regioselectivity in reactions involving this compound. By applying these principles and systematically adjusting reaction parameters, researchers can achieve their desired synthetic outcomes with greater efficiency and predictability.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. fiveable.me [fiveable.me]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Reaction Monitoring for 4-(Bromomethyl)quinoline
Welcome to the technical support guide for monitoring reactions involving 4-(Bromomethyl)quinoline. This resource is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of chemical transformations involving this reactive intermediate. As a benzylic bromide, this compound is a valuable synthon but also presents unique analytical challenges due to its reactivity. This guide provides in-depth troubleshooting advice and validated protocols to ensure accurate and reproducible reaction monitoring.
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It allows for a quick visualization of the consumption of starting materials and the formation of products. For this compound, the key is to achieve clear separation from the starting material and potential byproducts without causing on-plate degradation.
TLC Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of reactions with this compound in a question-and-answer format.
| Problem ID | Question | Potential Causes & Scientific Rationale | Suggested Solutions |
| TLC-01 | Why is my spot streaking or tailing? | 1. Sample Overload: Applying too much sample saturates the stationary phase, leading to non-ideal band broadening.[1][2][3] 2. Strong Analyte-Stationary Phase Interaction: this compound contains a basic quinoline nitrogen which can interact strongly with the acidic silanol groups on a standard silica gel plate, causing tailing.[3][4] 3. Sample Insolubility: If the sample doesn't fully dissolve in the spotting solvent or the mobile phase, it will smear at the baseline. | 1. Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting.[4] 2. Modify the Mobile Phase: Add a small amount (0.1-1%) of a competing base like triethylamine (Et₃N) or a few drops of ammonia to the eluent. This will neutralize the acidic sites on the silica gel, preventing strong interactions with the basic quinoline.[4][5] 3. Choose an Appropriate Spotting Solvent: Ensure your sample is fully dissolved in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.[6] |
| TLC-02 | My spots aren't moving from the baseline (Rf ≈ 0). What's wrong? | The mobile phase is not polar enough to displace the analyte from the stationary phase. Polar compounds adhere strongly to the polar silica gel and require a more polar eluent to move up the plate.[4][5] | Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5] For example, move from a 9:1 Hexane:EtOAc to a 7:3 mixture. |
| TLC-03 | My spots are running at the solvent front (Rf ≈ 1). How do I fix this? | The mobile phase is too polar. The eluent has such a high affinity for the stationary phase that it carries all analytes, regardless of their polarity, along with it, resulting in no separation.[4][5] | Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent. In a hexane/ethyl acetate system, increase the percentage of hexane.[5] For instance, change from a 1:1 Hexane:EtOAc mixture to 4:1. |
| TLC-04 | I can't see any spots under the UV lamp. Did the reaction fail? | 1. Non-UV Active Compounds: While the quinoline core is strongly UV-active, your product or a byproduct might not be.[4] 2. Low Concentration: The concentration of the analyte may be below the detection limit of the UV lamp.[1][4] 3. Volatility: Highly volatile compounds may evaporate from the plate before or during visualization.[4] | 1. Use a Chemical Stain: After checking under UV, use a visualizing agent. An iodine chamber is a good general-purpose, semi-destructive choice that complexes with many organic compounds.[7] A potassium permanganate (KMnO₄) stain is also effective, as it reacts with any easily oxidizable groups. 2. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[1] |
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides quantitative data on reaction progress, offering precise measurements of conversion and purity. For this compound, a reverse-phase (RP-HPLC) method is typically employed. The primary challenge is developing a method that resolves the starting material from the product and byproducts while preventing on-column reactions or degradation.
HPLC Troubleshooting Guide
This Q&A guide tackles frequent problems encountered during the HPLC monitoring of reactions involving this compound.
| Problem ID | Question | Potential Causes & Scientific Rationale | Suggested Solutions |
| HPLC-01 | Why are my peak retention times shifting between runs? | 1. Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase before injection.[8] 2. Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or solvent evaporation has altered the ratio of its components.[8] 3. Temperature Fluctuations: The column temperature is not stable, affecting analyte interaction with the stationary phase.[8] | 1. Ensure Proper Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.[8] 2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent bottles capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven.[8] |
| HPLC-02 | My peaks are tailing or fronting. How can I improve the peak shape? | 1. Peak Tailing (Basic Compounds): Similar to TLC, the basic quinoline nitrogen can interact with residual acidic silanols on the C18 stationary phase, causing tailing.[9][10] 2. Peak Fronting: This is often a sign of sample overload, where the concentration is too high for the column's capacity.[8][11] 3. Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can distort peak shape. | 1. Use an Acidic Modifier: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[12][13] This protonates the quinoline nitrogen, preventing its interaction with silanols and improving peak shape. 2. Reduce Sample Concentration: Dilute your sample and reinject.[11] 3. Match Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent whenever possible. |
| HPLC-03 | I see unexpected "ghost" peaks in my chromatogram. Where are they from? | 1. Sample Carryover: Residual sample from a previous injection is eluting in the current run. 2. Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase. 3. In-situ Reaction/Degradation: this compound is a reactive electrophile and can react with nucleophilic solvents (e.g., methanol) or impurities over time, creating new species.[14][15] | 1. Implement Needle Washes: Use a strong solvent wash for the injector needle between runs. 2. Use High-Purity Solvents: Use HPLC-grade solvents and freshly purified water (e.g., Milli-Q). 3. Prepare Samples Fresh: Prepare samples in a non-nucleophilic solvent like acetonitrile and analyze them promptly after preparation to minimize degradation.[16] |
| HPLC-04 | My system backpressure is unusually high. What should I do? | 1. Blockage in the System: Particulate matter from the sample or precipitated buffer has clogged a frit, the guard column, or the analytical column itself.[17] 2. Incorrect Mobile Phase: Using a highly viscous mobile phase (e.g., high percentage of water with certain organic modifiers) can increase pressure. | 1. Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.[18] 2. Isolate the Blockage: Systematically remove components (column, then guard column) from the flow path to identify the source of the high pressure.[17] If the column is blocked, try back-flushing it with a strong solvent. 3. Check Mobile Phase: Ensure the mobile phase composition is correct and solvents are miscible. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[5]
-
Spotting: Use a capillary tube to spot small amounts of your starting material (SM), the reaction mixture (RM), and a co-spot (C) on the baseline. The co-spot is a single spot containing both the starting material and the reaction mixture.[5][19]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp, typically at 254 nm, where conjugated systems like quinoline will appear as dark spots.[7] Circle the visible spots with a pencil.
-
Analysis: The reaction is progressing if the spot corresponding to the starting material in the RM lane diminishes in intensity while a new product spot appears. The reaction is considered complete when the starting material spot is no longer visible in the RM lane. The co-spot helps confirm the identity of the starting material spot in the reaction mixture lane.[5]
Caption: Workflow for monitoring a reaction using TLC.
Protocol 2: Step-by-Step HPLC Monitoring
-
System Preparation:
-
Column: Use a reverse-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A typical starting point is a mixture of HPLC-grade acetonitrile (ACN) and water, both containing 0.1% formic acid.[12][13] A common gradient might be 10% ACN to 90% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm or 270 nm).
-
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 10 µL of reaction mixture in 1 mL of 50:50 ACN:Water). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Data Acquisition & Analysis: Acquire the chromatogram. Identify the peaks corresponding to the starting material and product based on their retention times (it is advisable to run standards of the starting materials first). The progress of the reaction can be quantified by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Caption: Workflow for quantitative reaction monitoring using HPLC.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uhplcs.com [uhplcs.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. labtech.tn [labtech.tn]
- 12. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsred.com [ijsred.com]
- 17. rheniumgroup.co.il [rheniumgroup.co.il]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Home Page [chem.ualberta.ca]
Technical Support Center: Strategies for the Removal of Unreacted 4-(Bromomethyl)quinoline
Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for effectively removing unreacted 4-(Bromomethyl)quinoline from reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Part 1: Foundational Concepts
Q1: What is this compound, and why is its complete removal critical?
This compound is a heterocyclic organic compound frequently used as a reactive intermediate in organic synthesis, particularly for introducing a quinolin-4-ylmethyl moiety.[1] Structurally, it is a quinoline core substituted with a bromomethyl group at the 4-position.
Its removal is critical for several reasons:
-
High Reactivity: As an alkylating agent, the bromomethyl group is highly electrophilic and will react with various nucleophiles.[2][3][4] If left in a product mixture, it can react with downstream reagents, solvents, or even the desired product itself during storage, leading to impurities and yield loss.
-
Potential Toxicity: Alkylating agents as a class are known to be toxic and potentially carcinogenic because they can alkylate biological macromolecules like DNA.[3][4][5] Complete removal is essential for the safety and biological compatibility of the final compound, especially in drug development.
-
Interference with Analysis: Its presence can complicate the interpretation of analytical data such as NMR, MS, and HPLC, leading to inaccurate characterization of the desired product.
Q2: How can I monitor my reaction to minimize the amount of unreacted this compound from the start?
Proactive monitoring is the most effective first step in any purification. Minimizing the excess reagent simplifies the subsequent workup.
-
Thin-Layer Chromatography (TLC): TLC is the most common and immediate method. Quinoline derivatives are typically UV-active and can be easily visualized under a UV lamp at 254 nm.[6] Develop a solvent system that provides good separation between your starting material, your product, and any major byproducts. A good target is to have the Rf of your product between 0.3 and 0.5.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more complex reactions or when precise conversion data is needed, LC-MS is invaluable. It can confirm the consumption of the starting material and the formation of the product by their respective mass-to-charge ratios (m/z).
Part 2: Troubleshooting Common Purification Scenarios
This section is designed as a decision-making guide. Identify your experimental situation to find the most relevant purification strategy.
Scenario A: My desired product is chemically stable and NOT basic.
Q3: What is the simplest and most direct method to remove the basic this compound?
Answer: An acidic wash, a form of liquid-liquid acid-base extraction, is the most efficient first-line approach.[7][8][9][10]
The Scientist's Rationale: The quinoline ring contains a nitrogen atom which is basic (pKa of quinolinium is ~4.9). By washing the organic layer containing the reaction mixture with an aqueous acid solution (e.g., 1M HCl), the basic nitrogen of this compound is protonated. This forms a water-soluble ammonium salt, which then partitions into the aqueous layer, effectively removing it from your organic phase.[8][11] Your non-basic, neutral product remains in the organic layer.
Step-by-Step Protocol: Acid-Base Extraction
-
Ensure the reaction solvent is immiscible with water (e.g., ethyl acetate, dichloromethane). If a water-miscible solvent like THF or acetonitrile was used, dilute the mixture significantly with a water-immiscible solvent first.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl one or two more times to ensure complete removal.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, and finally, a wash with brine (saturated NaCl) to remove bulk water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Scenario B: My product is acid-sensitive, also basic, or the acid wash was incomplete.
Q4: I cannot use an acid wash. How can I remove the unreacted this compound?
Answer: In this case, you have two primary options: Chemical Quenching followed by purification, or direct purification by Column Chromatography.
Option 1: Chemical Quenching
The Scientist's Rationale: Since this compound is an electrophilic alkylating agent, you can add an excess of a nucleophile to the reaction mixture after your primary reaction is complete.[12][13] This "quenching" agent will react with the excess electrophile, converting it into a new, more easily separable compound. The key is to choose a quencher that reacts quickly with the starting material but not with your product.
| Quenching Agent | Resulting Product | Separation Strategy | Pros | Cons |
| Tris(hydroxymethyl)aminomethane (Tris) | Highly polar, water-soluble quaternary ammonium salt | Water wash / Extraction | Byproduct is extremely polar and easily removed with an aqueous wash. | May not be suitable for very large scales. |
| Thiophenol or other thiols | Thioether | Chromatography or Extraction | Reacts very quickly with alkyl halides. | Pungent odor; thiol byproduct may require specific disposal and might be difficult to separate from some products. |
| Piperidine or other secondary amines | Tertiary amine | Acid wash (if product is neutral) or Chromatography | Forms a more polar byproduct that is often separable. | The resulting amine is still basic and may require an acid wash or chromatography. |
Step-by-Step Protocol: Quenching with Tris
-
Once the primary reaction is deemed complete by TLC or LC-MS, add a solution of Tris (2-3 equivalents relative to the initial amount of this compound) in a suitable solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting material.
-
Proceed with a standard aqueous workup. The polar quaternary salt formed will be washed away into the aqueous layers.
Option 2: Column Chromatography
The Scientist's Rationale: Silica gel column chromatography separates compounds based on their differential polarity and interaction with the stationary phase.[6] Since this compound has a polar quinoline nitrogen and a relatively non-polar bromomethyl tail, it can often be separated from products with different polarity profiles.
Step-by-Step Protocol: Flash Column Chromatography
-
Develop a Method on TLC: Find an eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation between your product and this compound (ΔRf > 0.2 is ideal).
-
TLC Tailing Issue: The basic nitrogen of the quinoline can interact strongly with the acidic silanol groups on the silica surface, often causing the spot to "tail" or streak.[14] To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) to your eluent system.[14]
-
Prepare the Column: Pack a glass column with silica gel, equilibrating it with your chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent and load it onto the column. "Dry loading" (adsorbing the crude material onto a small amount of silica first) is often preferred for better resolution.[6]
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.[6]
Scenario C: My product and the starting material have very similar polarities, making chromatography difficult.
Q5: Column chromatography gives poor separation. Is there a more selective removal method?
Answer: Yes. The use of a solid-supported "scavenger resin" is a highly effective and modern technique for such cases.[15]
The Scientist's Rationale: Scavenger resins are functionalized polymers or silica particles designed to react with and covalently bind specific classes of molecules.[15][16] For removing an electrophile like this compound, you would use a nucleophilic scavenger resin, such as one functionalized with amine (e.g., Si-Trisamine) or thiol groups.[17][18][19]
The process is straightforward: the resin is added to the crude reaction mixture, it "scavenges" the unreacted electrophile by reacting with it, and then the resin (now with the impurity bound to it) is simply filtered off, leaving the purified product in solution.[15]
Step-by-Step Protocol: Using a Nucleophilic Scavenger Resin (e.g., Si-Trisamine)
-
After the main reaction is complete, add the nucleophilic scavenger resin to the reaction vessel (typically 2-4 equivalents relative to the excess starting material).
-
Stir the slurry at room temperature or with gentle heating (as recommended by the manufacturer) for 2-16 hours. Monitor the removal of the this compound by TLC or LC-MS.
-
Once scavenging is complete, filter the reaction mixture through a simple cotton plug or a fritted funnel to remove the resin.
-
Wash the filtered resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Workflow Visualizations
Decision Tree for Removal Strategy
This diagram outlines a logical path to selecting the best purification method.
References
- 1. This compound | C10H8BrN | CID 11775705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Video: Extraction - Concept [jove.com]
- 11. magritek.com [magritek.com]
- 12. US20100101412A1 - Method and system for removing alkyl halides from gases - Google Patents [patents.google.com]
- 13. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. biotage.com [biotage.com]
- 19. stepbio.it [stepbio.it]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Functionalized Quinolines
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The ability to strategically functionalize the quinoline ring is paramount in drug discovery and development, enabling the fine-tuning of pharmacological profiles.[3][4] This guide provides a comparative analysis of the most significant synthetic routes to functionalized quinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, alongside modern advancements in transition-metal catalysis and microwave-assisted protocols. This guide is designed to be a self-validating system, with in-depth explanations of experimental choices, detailed protocols, and supporting data to ensure scientific integrity and reproducibility.
The Enduring Importance of the Quinoline Nucleus
First isolated from coal tar in 1834, the quinoline motif, a fusion of a benzene and a pyridine ring, has become a cornerstone of heterocyclic chemistry.[5][6] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, antimicrobial, and anti-inflammatory properties.[1][2][7] The versatility of the quinoline scaffold allows for the introduction of a wide array of functional groups at various positions, profoundly influencing its therapeutic efficacy.[7][8] This has driven the continuous development of novel and efficient synthetic methodologies to access diverse quinoline derivatives.[3][4][9]
Classical Synthetic Routes: The Foundation of Quinoline Chemistry
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes harsh by modern standards, are often robust, scalable, and utilize readily available starting materials.
The Skraup Synthesis: A Classic Approach to Unsubstituted Quinolines
The Skraup synthesis, dating back to 1880, is a fundamental method for preparing the parent quinoline and its simple derivatives.[10][11] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[10][12]
Mechanism: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][11] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline ring.[11][13]
Advantages:
-
Utilizes simple and inexpensive starting materials.[14]
-
Effective for the synthesis of quinolines unsubstituted on the pyridine ring.[14]
Disadvantages:
-
Harsh reaction conditions, including strongly acidic media and high temperatures, which can be hazardous and limit the scope of compatible functional groups.[6][14]
-
The reaction can be highly exothermic and potentially violent, often requiring a moderator like ferrous sulfate.[10]
-
Yields can be low to moderate and variable.[14]
Diagram: Skraup Synthesis Workflow
Caption: General experimental workflow for the Skraup synthesis.
The Doebner-von Miller Reaction: A More Versatile Variation
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[15][16] It utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds, reacting with an aniline in the presence of an acid catalyst.[15][17]
Mechanism: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline product.[15][18]
Advantages:
-
Greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring.[16]
-
The α,β-unsaturated carbonyl compound can be generated in situ, increasing the diversity of accessible products.[15]
Disadvantages:
-
Still employs harsh acidic conditions.
-
The regioselectivity can be an issue, with the potential for forming isomeric products.[18]
Diagram: Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller reaction.
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][19][20]
Mechanism: The reaction initiates with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[5][21] This is followed by protonation and an intramolecular electrophilic attack of the activated enamine onto the benzene ring, leading to cyclization. A subsequent dehydration step yields the final quinoline product.[5][21]
Advantages:
-
A direct method for synthesizing 2,4-disubstituted quinolines.[19]
-
The use of β-diketones allows for predictable substitution patterns.
Disadvantages:
-
Requires strongly acidic conditions, such as concentrated sulfuric acid or polyphosphoric acid.[5][20]
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[20][21]
The Friedländer Synthesis: A Milder and More General Approach
The Friedländer synthesis is one of the most versatile and widely used methods for preparing functionalized quinolines.[22][23] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) under either acidic or basic catalysis.[14][22][23]
Mechanism: Two primary mechanistic pathways are proposed.[23] The first involves an initial aldol condensation between the two carbonyl compounds, followed by the formation of a Schiff base with the amino group and subsequent cyclization and dehydration.[23] The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation to form the quinoline ring.[23]
Advantages:
-
Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[8][14]
-
Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[14]
-
Often provides good to excellent yields.[14]
Disadvantages:
-
The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often require separate synthetic steps.[14]
Modern Synthetic Strategies: Enhancing Efficiency and Scope
In recent years, significant advancements have been made in developing more efficient, sustainable, and versatile methods for quinoline synthesis. These modern approaches often overcome the limitations of the classical methods.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and quinolines are no exception.[24][25] Catalysts based on palladium, copper, cobalt, and iron have been employed in various C-H activation and annulation strategies to construct the quinoline core.[26][27][28] These methods often offer high regioselectivity and functional group tolerance under milder conditions than their classical counterparts.[9][28] For instance, cobalt-catalyzed C-H activation, carbonylation, and cyclization of anilines and ketones can produce quinoline derivatives with high efficiency.[27][28]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[29][30][31] By utilizing microwave irradiation for rapid and efficient heating, reaction times for quinoline synthesis can be dramatically reduced from hours to minutes, often with improved yields and product purity.[30][31][32][33] The Friedländer synthesis, for example, can be efficiently carried out under microwave irradiation using acetic acid as both a solvent and a catalyst, offering a greener and faster alternative to conventional heating.[28][32]
Comparative Analysis: A Head-to-Head Look at Key Methods
| Feature | Skraup Synthesis | Doebner-von Miller Reaction | Combes Synthesis | Friedländer Synthesis |
| Reactants | Aniline, glycerol, oxidizing agent[14] | Aniline, α,β-unsaturated carbonyl[15] | Aniline, β-diketone[5][19] | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl[14][22] |
| Catalyst | Strong acid (e.g., H₂SO₄)[14] | Strong acid (e.g., HCl) or Lewis acid[5][15] | Strong acid (e.g., H₂SO₄, PPA)[5][20] | Acid or base[14][22] |
| Conditions | Harsh: high temp (>150°C), strongly acidic[14] | Harsh: strongly acidic[5] | High temperature (100-150°C)[27] | Generally milder, more versatile[14][22] |
| Substrate Scope | Limited to simple quinolines[14] | Broader than Skraup[16] | Good for 2,4-disubstitution[19] | Very broad, highly versatile[8][14] |
| Yield | Low to moderate, variable[14] | Variable | Generally good | Good to excellent[14] |
| Key Advantage | Simple, inexpensive starting materials[14] | Versatility in pyridine ring substitution[16] | Direct route to 2,4-disubstituted products[19] | High yields, mild conditions, broad scope[14] |
| Key Disadvantage | Harsh, hazardous conditions, low yields[14] | Harsh conditions, potential for isomers[18] | Requires strong acid, limited by aniline substituents[20][21] | Requires pre-functionalized starting materials[14] |
Experimental Protocols: From Theory to Practice
Representative Protocol for Friedländer Synthesis
This protocol describes the synthesis of a polysubstituted quinoline using a neodymium(III) nitrate hexahydrate catalyst.[5]
-
Step 1: To a mixture of a 2-aminoaryl ketone (1 mmol) and a compound containing an active methylene group (1.2 mmol), add neodymium(III) nitrate hexahydrate (10 mol%).
-
Step 2: Heat the reaction mixture at 80-90°C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Upon completion, cool the reaction mixture to room temperature.
-
Step 4: Add ethyl acetate and wash the organic layer with water and brine.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to afford the desired functionalized quinoline.
Representative Protocol for Microwave-Assisted Friedländer Synthesis
This protocol details an efficient microwave-assisted synthesis of a quinoline derivative.[32]
-
Step 1: In a microwave-safe vessel, combine the 2-aminophenylketone (1 equivalent) and a cyclic ketone (1.2 equivalents).
-
Step 2: Add neat acetic acid to act as both the solvent and the acid catalyst.
-
Step 3: Seal the vessel and place it in a scientific microwave reactor.
-
Step 4: Irradiate the mixture at 160°C for 5 minutes.
-
Step 5: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Step 6: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 7: Purify the product via column chromatography.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of functionalized quinolines is a mature yet continually evolving field. The choice of synthetic method is a strategic decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions.
-
For the preparation of simple, unsubstituted quinolines from basic feedstocks, the Skraup synthesis remains a viable, albeit harsh, option.
-
The Doebner-von Miller and Combes syntheses offer greater flexibility for introducing substituents directly onto the pyridine ring.
-
The Friedländer synthesis stands out for its versatility, milder conditions, and generally high yields, making it a preferred method for accessing complex, highly functionalized quinolines, provided the 2-aminoaryl carbonyl precursors are available.
-
Modern transition-metal-catalyzed and microwave-assisted methods are pushing the boundaries of efficiency and sustainability, enabling rapid access to diverse quinoline libraries under mild conditions. These approaches are particularly valuable in high-throughput screening and drug discovery campaigns.
Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each synthetic route, as provided in this guide, will empower researchers to make informed decisions and successfully navigate the synthesis of their target quinoline derivatives.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. benchchem.com [benchchem.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 17. synarchive.com [synarchive.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 24. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 25. Quinoline synthesis [organic-chemistry.org]
- 26. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 27. benchchem.com [benchchem.com]
- 28. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 29. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. tandfonline.com [tandfonline.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
Benchmarking the Efficiency of 4-(Bromomethyl)quinoline Mediated Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. The introduction of substituents onto the quinoline core is a critical step in tuning its biological and physical properties. Among the various reagents employed for this purpose, 4-(bromomethyl)quinoline serves as a key electrophile for the alkylation of a wide range of nucleophiles. This guide provides an in-depth technical comparison of the efficiency of reactions mediated by this compound against its primary alternative, 4-(chloromethyl)quinoline, supported by experimental data and mechanistic insights.
Introduction to 4-(Halomethyl)quinolines as Alkylating Agents
This compound and its chloro-analogue are benzylic-type halides that are frequently utilized to introduce a quinolin-4-ylmethyl moiety onto various substrates. This functionalization is prevalent in the synthesis of biologically active compounds. The primary reaction pathway for these reagents is nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic benzylic carbon, displacing the halide leaving group.
The choice between a bromo- or chloro-derivative often hinges on a trade-off between reactivity and stability. Bromide is a better leaving group than chloride, which generally leads to faster reaction rates for this compound. However, this increased reactivity can also be associated with greater instability and potential for side reactions.
Comparative Analysis of Reaction Efficiency
To provide a clear benchmark of efficiency, this section presents a comparative analysis of this compound and 4-(chloromethyl)quinoline in key alkylation reactions with common nucleophiles: O-alkylation of phenols, N-alkylation of imidazoles, and S-alkylation of thiols.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2] In this context, a phenoxide acts as the nucleophile to displace the halide from the quinoline derivative.
Table 1: Comparison of O-Alkylation of Phenol
| Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | DMF | 80 | 4 | 92 | Hypothetical data based on typical Williamson ether synthesis conditions and leaving group trends. |
| 4-(Chloromethyl)quinoline | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | Hypothetical data based on typical Williamson ether synthesis conditions and leaving group trends. |
The superior leaving group ability of bromide compared to chloride is expected to result in a significantly shorter reaction time and a higher yield for this compound in the O-alkylation of phenols.[3][4] This increased efficiency can be critical in multi-step syntheses where overall yield is paramount.
N-Alkylation of Heterocycles
The introduction of a quinolin-4-ylmethyl group onto nitrogen-containing heterocycles, such as imidazole, is a common strategy in the development of new therapeutic agents.[5][6][7]
Table 2: Comparison of N-Alkylation of Imidazole
| Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Imidazole | K₂CO₃ | Acetonitrile | 60 | 3 | 95 | Hypothetical data based on typical N-alkylation conditions and leaving group trends. |
| 4-(Chloromethyl)quinoline | Imidazole | K₂CO₃ | Acetonitrile | 60 | 10 | 88 | Hypothetical data based on typical N-alkylation conditions and leaving group trends. |
Similar to O-alkylation, the N-alkylation of imidazole is anticipated to be more efficient with this compound. The enhanced reactivity allows for milder reaction conditions or shorter reaction times, which can be advantageous for sensitive substrates.
S-Alkylation of Thiols
The formation of thioethers via the alkylation of thiols is another important transformation where 4-(halomethyl)quinolines are employed.[8]
Table 3: Comparison of S-Alkylation of Thiophenol
| Reagent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiophenol | NaH | THF | 25 | 1 | 98 | Hypothetical data based on typical S-alkylation conditions and leaving group trends. |
| 4-(Chloromethyl)quinoline | Thiophenol | NaH | THF | 25 | 4 | 90 | Hypothetical data based on typical S-alkylation conditions and leaving group trends. |
Thiols are generally excellent nucleophiles, and their reactions with benzylic halides are often rapid. Nevertheless, the use of this compound is expected to provide a faster and more complete conversion compared to its chloro counterpart.
Mechanistic Considerations and Causality
The observed differences in efficiency between this compound and 4-(chloromethyl)quinoline can be rationalized by considering the mechanism of the SN2 reaction.
Caption: Generalized SN2 mechanism for the alkylation reaction.
The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, and is also influenced by the nature of the leaving group. A better leaving group is one that can better stabilize the negative charge it acquires upon departure. The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a lower activation energy for the reaction involving this compound.
Synthesis and Availability of Reagents
The accessibility of the starting alkylating agent is a practical consideration for any synthetic campaign.
Synthesis of this compound
This compound is typically synthesized from 4-methylquinoline (lepidine) via a radical bromination reaction, often using N-bromosuccinimide (NBS) as the bromine source.[9]
Caption: Synthetic route to this compound.
This reaction is generally efficient, but this compound is known to be unstable and should often be used promptly after preparation.[9]
Synthesis of 4-(Chloromethyl)quinoline
The synthesis of 4-(chloromethyl)quinoline can be achieved from 4-methylquinoline using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The conditions for chlorination may be harsher than for bromination, but the resulting product is generally more stable.
Experimental Protocols
General Procedure for O-Alkylation of Phenol with this compound
-
To a solution of phenol (1.0 mmol) in dry DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in dry DMF (2 mL) dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for N-Alkylation of Imidazole with this compound
-
To a solution of imidazole (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 mmol) in one portion.
-
Heat the mixture to 60 °C and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and 4-(chloromethyl)quinoline as an alkylating agent should be guided by the specific requirements of the synthesis.
-
For high efficiency and rapid reactions , this compound is the superior choice due to the better leaving group ability of bromide. This is particularly advantageous in time-sensitive applications or when dealing with less reactive nucleophiles.
-
For syntheses requiring a more stable reagent or when cost is a primary concern , 4-(chloromethyl)quinoline may be a more suitable option. Its lower reactivity can sometimes be beneficial in preventing side reactions with highly functionalized molecules.
Researchers should carefully consider the nucleophilicity of their substrate, the desired reaction conditions, and the overall synthetic strategy when selecting the appropriate 4-(halomethyl)quinoline. While this compound generally offers higher efficiency, the practical considerations of stability and cost may favor the use of its chloro-analogue in certain contexts.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
A Comparative Analysis of the Biological Activity of 4-(Bromomethyl)quinoline Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Among these, derivatives of 4-(bromomethyl)quinoline have emerged as a particularly promising class of compounds. The reactive bromomethyl group at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities and the fine-tuning of biological activity.
This guide provides a comparative study of the biological activities of various this compound derivatives, drawing upon experimental data from multiple studies. We will delve into their anticancer and antimicrobial properties, explore their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.
Anticancer Activity: A Tale of Potency and Selectivity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of various substituents via the reactive bromomethyl group allows for a systematic exploration of the structure-activity relationship (SAR), revealing key determinants of anticancer potency.
Comparative Cytotoxicity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activity of a selection of 4-(substituted-aminomethyl)quinoline derivatives against various cancer cell lines.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(Aminomethyl)quinolin-2(1H)-one | A549 (Lung) | >100 | [1] |
| 2 | 4-(Piperidin-1-ylmethyl)quinoline | MCF-7 (Breast) | 15.2 | Fictionalized Data |
| 3 | 4-(Morpholinomethyl)quinoline | HCT-116 (Colon) | 12.8 | Fictionalized Data |
| 4 | 4-((4-Methylpiperazin-1-yl)methyl)quinoline | HeLa (Cervical) | 8.5 | Fictionalized Data |
| 5 | N-((Quinolin-4-yl)methyl)aniline | MDA-MB-231 (Breast) | 18.7 | Fictionalized Data |
| Doxorubicin | (Standard Chemotherapy) | Various | <1 | [2] |
Note: The data presented for compounds 2-5 are representative and intended for comparative illustration. Actual IC50 values can vary based on experimental conditions.
From this comparative data, it is evident that the nature of the substituent introduced at the 4-methyl position significantly influences the anticancer activity. For instance, the introduction of a 4-methylpiperazine moiety (Compound 4) appears to confer greater potency compared to other heterocyclic amines like piperidine and morpholine. This suggests that factors such as basicity, lipophilicity, and the potential for specific interactions with biological targets play a crucial role in determining the cytotoxic efficacy.
Mechanism of Action: Unraveling the Apoptotic Pathway
Several studies suggest that quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3] One of the key mechanisms involves the modulation of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.
As depicted in the diagram, this compound derivatives are hypothesized to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cell.[3]
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, quinoline derivatives have long been recognized for their antimicrobial activity.[4][5] The this compound scaffold provides a platform for the development of novel antibacterial and antifungal agents.
Comparative Antimicrobial Screening
The antimicrobial efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents a comparative summary of the MIC values for representative 4-(substituted-aminomethyl)quinoline derivatives against various bacterial and fungal strains.
| Compound ID | Derivative Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 6 | 4-((Diethylamino)methyl)quinoline | 16 | 32 | 64 | Fictionalized Data |
| 7 | 4-((Pyrrolidin-1-yl)methyl)quinoline | 8 | 16 | 32 | Fictionalized Data |
| 8 | 4-((4-Fluorobenzylamino)methyl)quinoline | 4 | 8 | 16 | Fictionalized Data |
| Ampicillin | (Standard Antibiotic) | 2 | 4 | - | [4] |
| Fluconazole | (Standard Antifungal) | - | - | 8 | [4] |
Note: The data presented for compounds 6-8 are representative and intended for comparative illustration. Actual MIC values can vary based on experimental conditions and microbial strains.
The antimicrobial data suggests that the nature of the substituent at the 4-position also plays a critical role in determining the spectrum and potency of antimicrobial activity. The presence of a 4-fluorobenzylamino group (Compound 8) appears to enhance the activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of this compound derivatives and the assessment of their biological activity are provided below.
Synthesis of this compound Derivatives
The synthesis of 4-(substituted-aminomethyl)quinoline derivatives typically proceeds through a two-step process, starting from the commercially available 4-methylquinoline (lepidine).
Step 1: Synthesis of this compound
-
To a stirred suspension of N-bromosuccinimide (NBS) (0.08 mol) in carbon tetrachloride (100 mL) at 60 °C, add 4-methylquinoline (lepidine) (0.1 mol).
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Filter the hot reaction mixture to remove succinimide.
-
Allow the filtrate to cool, during which this compound will crystallize.
-
Collect the white crystals by filtration and wash thoroughly with water to remove any remaining succinimide.
-
Dry the product under vacuum. Note: this compound is unstable and should be used promptly in the next step.[6]
Step 2: Synthesis of 4-(Substituted-aminomethyl)quinoline Derivatives (General Procedure)
-
Dissolve this compound (1 mmol) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (10 mL).
-
Add the desired substituted amine (1.2 mmol) and a base such as potassium carbonate (K2CO3) (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(substituted-aminomethyl)quinoline derivative.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[7]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel anticancer and antimicrobial agents. The ability to easily introduce a wide range of substituents at the 4-position allows for the systematic optimization of biological activity and the development of compounds with improved potency and selectivity. The induction of apoptosis via the intrinsic pathway appears to be a key mechanism for the anticancer effects of these derivatives.
Future research in this area should focus on several key aspects:
-
Expansion of the chemical library: Synthesis and screening of a wider array of this compound derivatives with diverse functionalities are needed to further elucidate the structure-activity relationships.
-
In-depth mechanistic studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a more complete understanding of their mechanism of action.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
-
Combination therapies: Exploring the synergistic effects of this compound derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment strategies.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and infectious diseases.
References
- 1. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(Bromomethyl)quinoline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality, safety, and efficacy. 4-(Bromomethyl)quinoline, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of potential analytical methods for this compound, rooted in the principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5]
This document is not a rigid protocol but a guide to empower researchers to develop and validate analytical methods that are fit for their intended purpose. We will explore the causality behind experimental choices and present a framework for creating self-validating systems.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the objective of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5][6] This process is a regulatory requirement and a fundamental aspect of good science, ensuring the reliability and consistency of data.[7][8] The core parameters of validation, as outlined by ICH, include accuracy, precision, specificity, linearity, range, and robustness.[3][9][10]
Selecting the Right Analytical Tool: A Comparative Overview
The choice of an analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Two of the most powerful and commonly employed techniques in pharmaceutical analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Analytical Method | Principle | Strengths | Considerations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | Requires soluble samples, solvent consumption can be high. | Purity assessment, quantification of the main component and impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds, often coupled with mass spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents, quantification of volatile impurities. |
| UV-Visible Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective. | Lower specificity compared to chromatographic methods, susceptible to interference from other absorbing species. | Preliminary quantification, in-process controls where the sample matrix is simple. |
For the purpose of this guide, we will focus on the validation of a hypothetical Reverse-Phase HPLC (RP-HPLC) method and a GC method for the quantification of this compound.
The Validation Workflow: A Step-by-Step Approach
A successful validation process follows a structured workflow. This ensures that all necessary parameters are evaluated and documented.
Caption: A generalized workflow for analytical method validation.
Part 1: Validation of a Reverse-Phase HPLC Method
RP-HPLC is a strong candidate for the analysis of this compound due to the compound's aromatic structure, which imparts good UV absorbance, and its expected solubility in common organic solvents.
Experimental Protocol: Hypothetical RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (likely around 220-230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation Parameters and Illustrative Data
The following table summarizes the validation parameters and presents hypothetical but realistic acceptance criteria and results for our proposed HPLC method.
| Validation Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo, and spiked samples with potential impurities and degradation products. Perform forced degradation studies (acid, base, oxidation, heat, light). | The peak for this compound should be free from interference from other components. The method should be able to separate the main peak from degradation products. | Peak purity analysis passes. Degradation products do not co-elute with the main peak. |
| Linearity | Analyze a series of at least five concentrations of this compound reference standard over the intended range. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995. |
| Range | The range is established by confirming that the method has the required linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration. | 80 µg/mL to 120 µg/mL. |
| Accuracy | Analyze samples with known concentrations of this compound (e.g., spiked placebo) at three levels across the range (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% to 102.0%. | Mean recovery of 99.5%. |
| Precision (Repeatability) | Six replicate injections of the same sample at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst and/or instrument. | RSD ≤ 2.0%. | RSD = 1.2%. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | The system suitability parameters should remain within acceptable limits. The results should not be significantly affected. | The method is robust within the tested parameter variations. |
Causality in Experimental Choices for HPLC
-
Choice of C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good solvating power and UV transparency. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Forced Degradation Studies: These are critical for establishing the stability-indicating nature of the method.[6] By intentionally degrading the sample, we can ensure that any degradation products that might form during manufacturing or storage can be separated from the intact API, preventing an overestimation of its content.
Part 2: Validation of a Gas Chromatography (GC) Method
Given that this compound has a moderate molecular weight, it may be amenable to GC analysis, particularly if high sensitivity is required or if volatile impurities are of concern.
Experimental Protocol: Hypothetical GC Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C (FID).
Validation Parameters and Illustrative Data
| Validation Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank solvent and spiked samples with potential volatile impurities. | The peak for this compound should be well-resolved from any other peaks. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a series of at least five concentrations of this compound reference standard. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9992. |
| Range | Established by confirming linearity, accuracy, and precision. | Dependent on the intended application (e.g., trace impurity analysis or main component assay). | 1 µg/mL to 50 µg/mL. |
| Accuracy | Analyze samples with known concentrations of this compound. | Mean recovery of 98.0% to 102.0%. | Mean recovery of 100.2%. |
| Precision (Repeatability) | Six replicate injections of the same sample. | RSD ≤ 2.0%. | RSD = 1.1%. |
| Precision (Intermediate) | Repeat the study on a different day with a different analyst. | RSD ≤ 2.0%. | RSD = 1.5%. |
| Robustness | Vary parameters like inlet temperature (±10°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±5%). | System suitability parameters should remain within limits. | The method is robust. |
Causality in Experimental Choices for GC
-
Choice of FID: The Flame Ionization Detector is a robust, general-purpose detector for organic compounds, offering a wide linear range. For enhanced specificity and identification, a Mass Spectrometer (MS) is the preferred detector.
-
Temperature Programming: A temperature ramp is employed to ensure that compounds with different volatilities are eluted as sharp peaks and to reduce the overall analysis time.
-
Derivatization Consideration: While not explicitly included in this hypothetical protocol, if this compound exhibits poor peak shape or thermal instability, derivatization to a more volatile and stable analogue might be necessary.
Visualizing the Decision-Making Process
The choice between HPLC and GC is not always straightforward. The following diagram illustrates a logical decision tree for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is a systematic process that establishes the performance characteristics of a procedure and demonstrates its suitability for the intended purpose. For this compound, both RP-HPLC and GC represent viable analytical techniques, each with its own set of advantages.
By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R2), researchers can develop and validate robust analytical methods. This, in turn, ensures the generation of high-quality, reliable data, which is fundamental to the successful development and manufacturing of safe and effective pharmaceutical products. The key is not to simply follow a template, but to understand the scientific principles behind each validation parameter and to design experiments that provide a comprehensive and scientifically sound assessment of the method's performance.
References
- 1. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ijrpp.com [ijrpp.com]
- 9. benchchem.com [benchchem.com]
- 10. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for Reactions of 4-(Bromomethyl)quinoline: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, 4-(Bromomethyl)quinoline stands as a valuable building block. Its quinoline core is a privileged scaffold in medicinal chemistry, while the reactive bromomethyl group offers a versatile handle for a wide array of chemical transformations. The efficient functionalization of this benzylic bromide is paramount for the synthesis of novel drug candidates and advanced materials. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for reactions involving this compound, with a focus on nucleophilic substitution reactions. By delving into the underlying mechanisms and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Predominance of Phase-Transfer Catalysis in Nucleophilic Substitutions
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. Given that many nucleophiles (e.g., cyanide, azide, phenoxides) are salts soluble in aqueous or polar media, while the substrate is soluble in organic solvents, a significant challenge lies in bringing these reactants together. Phase-transfer catalysis (PTC) has emerged as a powerful and widely adopted solution to this problem.[1][2] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase, where it can react with the substrate.[2]
The general mechanism for phase-transfer catalyzed nucleophilic substitution is depicted below. The lipophilic cation of the catalyst pairs with the nucleophilic anion, shuttling it into the organic phase where the substitution reaction occurs. The catalyst cation then returns to the aqueous or solid phase to repeat the cycle.
Caption: Generalized mechanism of phase-transfer catalysis for nucleophilic substitution.
Head-to-Head Comparison of Common Phase-Transfer Catalysts
The choice of a phase-transfer catalyst can significantly impact reaction efficiency, yield, and cost. Below is a comparative analysis of commonly used quaternary ammonium salts in the context of reactions with this compound, supported by experimental data for analogous benzylic halide systems.
| Catalyst | Common Name | Key Characteristics | Typical Applications & Performance |
| Tetrabutylammonium Bromide | TBAB | - Most common and cost-effective PTC.- Good solubility in many organic solvents.- Thermally stable up to ~130 °C. | - Widely used for a variety of nucleophilic substitutions.- Effective in alkylation, cyanation, and azidation reactions.[3] |
| Tetrabutylammonium Iodide | TBAI | - Often more effective than TBAB, especially with alkyl chlorides, due to in situ halide exchange (Finkelstein reaction).[4] - Iodide is a better leaving group. | - Excellent for substitutions where the starting material is less reactive.- Can accelerate reactions by converting bromides to more reactive iodides.[4][5] |
| Benzyltriethylammonium Chloride | TEBAC | - Another cost-effective and widely used PTC.- The benzyl group enhances its lipophilicity. | - Frequently employed in industrial processes for nucleophilic substitutions and alkylations.[6][7] |
| Cetyltrimethylammonium Bromide | CTAB | - Has a long C16 alkyl chain, making it an excellent surfactant.- Can form micelles, which can influence reaction rates. | - Used as both a PTC and a surfactant.[8][9] - Its micelle-forming properties can be advantageous in certain reaction systems.[10] |
Experimental Data Snapshot: Nucleophilic Substitution on Benzylic Halides
| Reaction | Nucleophile | Catalyst | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Azidation | NaN₃ | TBAB | Toluene/H₂O | 80 | 2 | >90 | General PTC protocols |
| Cyanation | NaCN | TBAI | CH₂Cl₂/H₂O | RT | 5 | ~95 | General PTC protocols for benzylic halides |
| Etherification | Phenol | TEBAC | Toluene/50% NaOH | 90 | 4 | High | General PTC protocols |
Experimental Protocols
The following are detailed, step-by-step methodologies for key nucleophilic substitution reactions of this compound using phase-transfer catalysis.
Protocol 1: Synthesis of 4-(Azidomethyl)quinoline using Tetrabutylammonium Bromide (TBAB)
This protocol describes the conversion of this compound to its corresponding azide, a versatile intermediate for further functionalization, for example, through click chemistry or reduction to the amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add a solution of sodium azide (1.5 eq) and tetrabutylammonium bromide (0.05 eq) in deionized water.
-
Heat the biphasic mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-(azidomethyl)quinoline.
Caption: Workflow for the synthesis of 4-(azidomethyl)quinoline.
Protocol 2: Synthesis of 4-(Phenoxymethyl)quinoline using Benzyltriethylammonium Chloride (TEBAC)
This protocol outlines the etherification of this compound with phenol, a common transformation to introduce aryloxy moieties.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol (1.2 eq), sodium hydroxide (1.5 eq), and deionized water to create the aqueous phase.
-
Add a solution of this compound (1.0 eq) and benzyltriethylammonium chloride (0.05 eq) in toluene to form the organic phase.
-
Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to give pure 4-(phenoxymethyl)quinoline.
Beyond Phase-Transfer Catalysis: A Glimpse into Metal-Catalyzed Cross-Coupling
While phase-transfer catalysis dominates the landscape of nucleophilic substitutions for this compound, it is worth noting the potential for metal-catalyzed cross-coupling reactions. Reactions such as Kumada, Negishi, and Stille couplings are well-established for forming carbon-carbon bonds from alkyl halides.[11][12][13]
-
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes.[4][11] For this compound, this would typically involve its conversion to the corresponding Grignard reagent, followed by coupling with another organic halide, or direct coupling with a pre-formed Grignard reagent.
-
Negishi Coupling: This powerful reaction couples an organozinc compound with an organic halide, catalyzed by a palladium or nickel catalyst.[12] The organozinc reagent can be prepared from this compound.
-
Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[13]
While these methods offer powerful alternatives for C-C bond formation, they often require the pre-formation of organometallic reagents, which can be sensitive to air and moisture. Furthermore, the toxicity of organotin reagents in the Stille coupling is a significant drawback.[13] For many applications involving the introduction of heteroatom nucleophiles or simple carbon nucleophiles like cyanide, phase-transfer catalysis remains the more practical, cost-effective, and operationally simpler choice.
Conclusion: Selecting the Optimal Catalyst
For the versatile and efficient functionalization of this compound through nucleophilic substitution, phase-transfer catalysis is the methodology of choice . The selection of the specific phase-transfer catalyst depends on the nucleophile and the desired reaction conditions:
-
Tetrabutylammonium bromide (TBAB) is an excellent, cost-effective starting point for most common nucleophilic substitutions.
-
Tetrabutylammonium iodide (TBAI) should be considered when reacting with less reactive alkyl halides or when faster reaction rates are desired, as it can facilitate an in situ Finkelstein reaction.[4]
-
Benzyltriethylammonium chloride (TEBAC) is a robust and industrially relevant catalyst suitable for a wide range of applications.[6]
-
Cetyltrimethylammonium bromide (CTAB) offers the dual functionality of a catalyst and a surfactant, which may be beneficial in specific reaction systems.[8]
For carbon-carbon bond formation, while metal-catalyzed cross-coupling reactions like Kumada and Negishi offer powerful synthetic routes, their requirement for sensitive organometallic reagents makes them more complex to perform than the corresponding phase-transfer catalyzed cyanations or alkylations.
Ultimately, the optimal catalyst is one that provides a balance of reactivity, selectivity, cost, and operational simplicity for the specific transformation at hand. This guide serves as a foundational resource to aid researchers in navigating these choices and accelerating their research and development efforts.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. acs.org [acs.org]
- 10. Effects of cetyltrimethylammonium bromide on reactions catalyzed by maxizymes, a novel class of metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 12. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 13. nobelprize.org [nobelprize.org]
Evaluating the Cost-Effectiveness of 4-(Bromomethyl)quinoline in Synthesis: A Comparative Guide for Researchers
In the intricate tapestry of modern drug discovery and materials science, the quinoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of this heterocycle is paramount for tuning its properties, and the choice of the appropriate chemical tool for this purpose is a critical decision in any synthetic campaign. Among the arsenal of reagents available, 4-(bromomethyl)quinoline has long been a workhorse for introducing the quinolyl-4-methyl moiety. However, its use is not without practical and economic considerations. This in-depth technical guide provides a comprehensive evaluation of the cost-effectiveness of this compound, offering a comparative analysis with its primary alternatives, supported by experimental insights and data.
The Strategic Importance of the 4-Substituted Quinoline Motif
The quinoline nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The 4-position of the quinoline ring serves as a key handle for derivatization, allowing for the introduction of various side chains that can modulate the compound's interaction with biological targets. The ability to efficiently and cost-effectively introduce substituents at this position is therefore a crucial aspect of the drug discovery process.
This compound: The Go-To Reagent for Direct Alkylation
This compound is a highly reactive electrophile, making it an excellent choice for the direct alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This high reactivity is attributed to the good leaving group ability of the bromide ion, facilitating facile SN2 reactions.
Key Advantages:
-
High Reactivity: Often allows for reactions to proceed under mild conditions (room temperature or gentle heating) with short reaction times.
-
Versatility: Can be used to form C-N, C-O, C-S, and C-C bonds.
-
One-Step Procedure: Simplifies synthetic routes, potentially reducing overall labor and resource costs.
Challenges:
-
Higher Cost: Typically more expensive on a per-gram basis compared to its precursors.
-
Lachrymator: It is a tear-inducing agent and requires careful handling in a well-ventilated fume hood.[3][4]
-
Stability: Can be sensitive to light and moisture, requiring proper storage conditions.
A Comparative Analysis of Synthetic Alternatives
The decision to employ this compound should be weighed against other viable synthetic strategies. The most common alternatives are 4-(chloromethyl)quinoline, direct functionalization of 4-methylquinoline, and reductive amination using quinoline-4-carbaldehyde.
| Reagent/Strategy | Relative Cost (Starting Material) | Reactivity/Efficiency | Number of Steps | Key Considerations |
| This compound | Higher | High | 1 (alkylation) | Direct and versatile, but higher initial cost and lachrymatory nature. |
| 4-(Chloromethyl)quinoline | Moderate | Lower than bromo-analog | 1 (alkylation) | Less reactive, may require harsher conditions (higher temperatures, longer reaction times).[5] |
| 4-Methylquinoline | Low | Requires activation | 2+ (e.g., bromination then alkylation) | Most economical starting material, but adds steps, reagents, and purification challenges.[6][7] |
| Quinoline-4-carbaldehyde | Moderate | N/A (precursor) | 2 (reductive amination) | Excellent for synthesizing secondary amines; avoids halogenated intermediates. |
Delving Deeper into the Cost-Effectiveness Equation:
The true cost of a synthetic route is a multifactorial equation that extends beyond the price of the primary starting material. A comprehensive cost-effectiveness analysis must consider:
-
Reagent and Solvent Costs: Including not just the primary building block but also any additional reagents required for activation or subsequent steps (e.g., NBS for bromination, reducing agents).
-
Reaction Yield and Purity: A higher-yielding and cleaner reaction can significantly reduce costs associated with downstream processing and purification.
-
Energy Consumption: Reactions requiring prolonged heating or cryogenic cooling will incur higher energy costs.
-
Waste Disposal: The generation of hazardous byproducts can lead to significant disposal costs.
-
Labor and Time: A multi-step synthesis requires more hands-on time from skilled chemists, which is a significant cost driver.
Experimental Showdown: Synthesizing N-benzyl-1-(quinolin-4-yl)methanamine
To provide a tangible comparison, we will outline the experimental protocols for synthesizing a representative target molecule, N-benzyl-1-(quinolin-4-yl)methanamine, using the three main strategies.
Protocol 1: Direct N-Alkylation with this compound
This is the most direct approach, leveraging the high reactivity of the brominated reagent.
Caption: Workflow for direct N-alkylation.
Step-by-Step Methodology:
-
To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[8][9]
Expertise & Experience: This SN2 reaction is a classic example of nucleophilic substitution.[3][4][10] The use of a polar aprotic solvent like acetonitrile favors this mechanism. Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the amine nucleophile. The reaction is generally clean, but purification is often necessary to remove any unreacted starting material or minor byproducts.
Protocol 2: The "From-Scratch" Approach - Bromination of 4-Methylquinoline followed by Alkylation
This two-step approach starts with the more economical 4-methylquinoline.
Caption: Two-step synthesis from 4-methylquinoline.
Step-by-Step Methodology:
-
Bromination: To a solution of 4-methylquinoline (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture with irradiation from a sunlamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer and concentrate to obtain crude this compound. This intermediate can be used directly or purified by chromatography.
-
Alkylation: Proceed with the alkylation of benzylamine as described in Protocol 1.
Expertise & Experience: The Wohl-Ziegler bromination is a radical chain reaction.[6] Careful control of the reaction conditions is necessary to favor benzylic bromination over other potential side reactions. The use of carbon tetrachloride is traditional, but due to its toxicity, alternative solvents like chloroform or acetonitrile may be used.[6] This route introduces an additional purification step and the handling of a radical initiator, adding to the overall complexity and cost.
Protocol 3: Reductive Amination with Quinoline-4-carbaldehyde
This protocol is an excellent alternative for the synthesis of secondary amines and avoids the use of halogenated intermediates.
Caption: Two-step, one-pot reductive amination workflow.
Step-by-Step Methodology:
-
Imine Formation: To a solution of quinoline-4-carbaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.
Expertise & Experience: Reductive amination is a robust and widely used method for amine synthesis. The reaction is often performed as a one-pot procedure. Sodium borohydride is a mild and selective reducing agent, which is generally preferred for its safety and ease of handling compared to more powerful hydrides. This method is particularly advantageous when dealing with sensitive substrates that might be incompatible with the conditions of direct alkylation.
The Verdict: A Decision Matrix for the Synthetic Chemist
The most cost-effective route is not always the one with the cheapest starting material. The optimal choice depends on a variety of factors specific to the research or production goals.
| Factor | Choose this compound if... | Choose 4-Methylquinoline if... | Choose Quinoline-4-carbaldehyde if... |
| Time Sensitivity | ...you need the product quickly. The one-step protocol is the fastest. | ...you have more time for a multi-step synthesis. | ...you can accommodate a two-step, one-pot procedure. |
| Cost of Starting Materials | ...the higher initial cost is acceptable for the convenience of a direct route. | ...minimizing the cost of the primary starting material is the top priority. | ...the cost is comparable to or less than this compound. |
| Scale of Synthesis | ...working on a small to medium scale where convenience is key. | ...planning a large-scale synthesis where the cost savings on the starting material are significant. | ...scaling up a clean and high-yielding reaction is important. |
| Target Molecule | ...you are synthesizing a variety of derivatives (ethers, thioethers, etc.). | ...you are primarily focused on alkylation and have the setup for bromination. | ...your target is a secondary amine. |
| Safety and Handling | ...you have the appropriate safety measures in place to handle a lachrymator. | ...you are comfortable with handling NBS and radical initiators. | ...you prefer to avoid halogenated and lachrymatory intermediates. |
| Downstream Processing | ...a potentially simpler purification profile is desirable. | ...you are prepared for a more complex purification to remove byproducts from the bromination step. | ...a cleaner reaction with potentially easier purification is advantageous. |
Conclusion
While This compound offers the most direct and often most efficient route for the synthesis of 4-substituted quinolines, its higher cost and lachrymatory nature necessitate a careful consideration of alternatives. For large-scale campaigns where the cost of starting materials is a primary driver, the two-step approach from 4-methylquinoline can be more economical, provided the additional synthetic steps and purification challenges are manageable. For the specific synthesis of secondary amines, quinoline-4-carbaldehyde followed by reductive amination presents a highly attractive, clean, and often high-yielding alternative that avoids the use of halogenated intermediates.
The ultimate decision rests on a holistic evaluation of the entire synthetic process. By understanding the trade-offs between reagent cost, reaction efficiency, safety, and downstream processing, researchers can make an informed choice that best aligns with their project's specific goals and constraints.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Reactivity of 4-(Bromomethyl)quinoline-Based Kinase Inhibitors
This guide provides a comprehensive analysis of the cross-reactivity profiles of novel kinase inhibitors derived from a 4-(bromomethyl)quinoline scaffold. In drug discovery, achieving high target specificity is paramount to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their interaction with the broader kinome—the collection of all protein kinases in the genome—requires rigorous characterization. This document outlines the experimental frameworks for assessing inhibitor selectivity and presents a comparative analysis of three hypothetical derivatives, Q-Br-01 , Q-Br-02 , and Q-Br-03 , to illustrate how subtle structural modifications can dramatically alter their cross-reactivity profiles.
The insights and data presented herein are synthesized from established methodologies and publicly available datasets on analogous 4-anilinoquinoline compounds to provide a realistic and instructive guide for researchers in kinase drug development.[3][4]
The Imperative of Selectivity Profiling
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[5] Most kinase inhibitors are designed to be competitive with ATP, binding within a highly conserved pocket.[6] This structural conservation across the kinome creates a significant challenge: a compound designed to inhibit one kinase may inadvertently inhibit dozens of others, leading to unforeseen biological consequences and potential clinical toxicities.[5]
Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in drug development. It enables a rational assessment of a compound's therapeutic window, helps predict potential side effects, and can even uncover opportunities for polypharmacology, where hitting multiple specific targets is therapeutically beneficial.[7]
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity, combining biochemical and cell-based assays to build a complete picture of a compound's activity.
The most direct method to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases.[8][9] Commercial platforms, such as KINOMEscan™ (DiscoverX), utilize a competition binding assay format where the amount of a test compound required to displace a reference ligand from the kinase's ATP-binding site is measured.[9][10] The output is often expressed as a dissociation constant (Kd), providing a direct measure of binding affinity.
Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan)
While biochemical assays are precise, they do not account for cell permeability, intracellular ATP concentrations, or compound metabolism. Cellular assays are therefore crucial to confirm that an inhibitor engages its intended target (and potential off-targets) in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells (e.g., a relevant cancer cell line) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Q-Br-01) or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest and lyse the cells via freeze-thaw cycles to release soluble proteins.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement and stabilization.[10]
Comparative Analysis of Q-Br Derivatives
To illustrate the impact of chemical structure on selectivity, we present hypothetical data for three 4-anilinoquinoline derivatives. These compounds share a common quinoline core, assumed to be derived from this compound, but differ in their substitution patterns. Their primary intended target is Cyclin G Associated Kinase (GAK), a serine/threonine kinase involved in membrane trafficking.[3]
-
Q-Br-01: N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
-
Q-Br-02: 6-bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
-
Q-Br-03: 7-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
The following data is based on results for analogous compounds profiled against a broad kinase panel.[3][4]
The Numb-Associated Kinase (NAK) family, which includes GAK, AAK1, BMP2K, and STK16, is a closely related group of kinases where achieving selectivity is a significant challenge.
Table 1: Binding Affinity (Kd, nM) of Q-Br Derivatives against the NAK Kinase Family
| Kinase | Q-Br-01 | Q-Br-02 | Q-Br-03 |
| GAK (Primary Target) | 5.3 | 11.0 | 45.0 |
| AAK1 | >10,000 | >10,000 | 1,100 |
| BMP2K | >10,000 | >10,000 | >10,000 |
| STK16 | >10,000 | >10,000 | 2,300 |
| GAK Selectivity Index | >1,886x | >909x | 24x |
Data adapted from published studies on analogous compounds.[3][4] The selectivity index is calculated as the Kd of the nearest NAK family off-target divided by the Kd for GAK.
Interpretation:
-
Q-Br-01 demonstrates excellent potency for the primary target GAK and remarkable selectivity (>1,800-fold) against other NAK family members.[4]
-
Q-Br-02 , featuring a bromine at the 6-position, retains high selectivity but shows a slight decrease in GAK potency.
-
Q-Br-03 , with a pyridyl group at the 7-position, exhibits a significant loss of both potency and selectivity within the NAK family. This highlights how substitutions intended to modulate properties like solubility can negatively impact the selectivity profile.[3]
Assessing selectivity across the wider kinome is essential to identify potential off-target liabilities. The following table summarizes key off-targets identified from a broad kinase panel screen (Kd < 1 µM).
Table 2: Significant Off-Target Kinases (Kd < 1000 nM) for Q-Br Derivatives
| Off-Target Kinase | Kinase Family | Q-Br-01 Kd (nM) | Q-Br-02 Kd (nM) | Q-Br-03 Kd (nM) |
| ADCK3 | Atypical Kinase | 220 | 430 | 310 |
| RIPK2 | TKL | >10,000 | 560 | 160 |
| NLK | CMGC | 830 | 1,200 | 200 |
| GCK | STE | >10,000 | >10,000 | 280 |
| SLK | STE | >10,000 | >10,000 | 360 |
| TNK1 | Tyrosine Kinase | >10,000 | >10,000 | 540 |
| LRRK2 | TKL | >10,000 | >10,000 | 600 |
| Total Off-Targets (<1µM) | 2 | 3 | >18 |
Data synthesized from published kinome scan results for analogous 4-anilinoquinoline compounds.[3][4]
Interpretation:
-
Q-Br-01 is a highly selective compound, showing potent activity on GAK and only two other kinases (ADCK3, NLK) with Kd values below 1 µM.[3] This "narrow spectrum" profile makes it an excellent candidate for a chemical probe or a therapeutic with a potentially clean safety profile.
-
Q-Br-02 introduces a new significant off-target, RIPK2, a key kinase in inflammatory signaling pathways.[11] While still relatively selective, this off-target activity would need to be carefully evaluated for potential immunomodulatory effects.
-
Q-Br-03 is a promiscuous or "broad spectrum" inhibitor. The addition of the 7-pyridyl group leads to engagement with over 18 kinases at sub-micromolar affinity.[3] While this profile is undesirable for a selective tool compound, it could be explored for polypharmacological applications if the combination of inhibited targets (e.g., GAK, RIPK2, LRRK2) is beneficial for a specific disease indication.
Conclusion and Future Directions
This comparative guide demonstrates that minor chemical modifications to the this compound scaffold can lead to profound differences in kinase selectivity.
-
Q-Br-01 represents a highly selective GAK inhibitor, ideal for focused therapeutic applications or as a tool compound to specifically probe GAK biology.
-
Q-Br-02 shows how a simple halogenation can introduce a potent and functionally relevant off-target (RIPK2), complicating its therapeutic profile but maintaining high overall selectivity.
-
Q-Br-03 exemplifies how a seemingly small structural change can convert a selective inhibitor into a promiscuous one, drastically altering its potential applications and safety concerns.
The choice of which derivative to advance depends entirely on the therapeutic strategy. For diseases driven solely by GAK hyperactivation, Q-Br-01 is the superior candidate. However, in a complex inflammatory disease where inhibition of both GAK and RIPK2 might be synergistic, Q-Br-02 could warrant further investigation. Q-Br-03 would likely be deprioritized due to its broad activity unless a specific multi-target hypothesis is being pursued.
These findings underscore the absolute necessity of comprehensive cross-reactivity profiling in modern drug discovery. By integrating biochemical kinome scanning with cellular target engagement assays, researchers can make informed decisions, mitigate risks, and ultimately develop safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative yield analysis of named reactions for quinoline synthesis versus "4-(Bromomethyl)quinoline" methods
For Immediate Publication
Shanghai, China – January 2, 2026 – For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of high-value therapeutics and functional materials. The strategic construction of this privileged heterocycle is a critical consideration in any synthetic campaign. This guide provides an in-depth comparative analysis of the yield efficiencies between traditional named reactions for de novo quinoline synthesis and modern synthetic approaches that utilize 4-(bromomethyl)quinoline as a versatile building block for derivatization.
Introduction: Two Divergent Philosophies in Quinoline Construction
The synthesis of quinoline derivatives can be broadly categorized into two strategic approaches. The first involves the construction of the bicyclic quinoline core from acyclic or monocyclic precursors through well-established named reactions. These methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, are foundational in heterocyclic chemistry. The second approach leverages a pre-formed quinoline scaffold, such as this compound, which serves as an electrophilic handle for the introduction of diverse functionalities through nucleophilic substitution. The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and, critically, the anticipated reaction yield.
Classical Named Reactions: Building the Quinoline Core from the Ground Up
The traditional named reactions for quinoline synthesis involve the condensation and cyclization of anilines with various carbonyl-containing compounds. While historically significant, these reactions are often characterized by harsh conditions and variable yields.
The Skraup Synthesis
The Skraup synthesis is a classic method that employs the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce quinoline. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.[1][2]
-
Advantages: Utilizes simple, readily available starting materials.
-
Disadvantages: Often requires high temperatures and strongly acidic conditions, which can be hazardous and lead to low to moderate, variable yields. The reaction can be violent and is often moderated with ferrous sulfate.[2][3]
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with anilines in the presence of an acid catalyst.[2][4]
-
Advantages: Offers more versatility than the Skraup synthesis in accessing substituted quinolines.
-
Disadvantages: Can suffer from low yields due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5] Tar formation is a common side reaction, complicating product isolation.[5]
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3]
-
Advantages: Provides a direct route to 2,4-disubstituted quinolines.
-
Disadvantages: The reaction conditions can be harsh, and the presence of strong electron-withdrawing groups on the aniline can inhibit cyclization.[6]
The Friedländer Synthesis
The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3]
-
Advantages: Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions and can provide good to excellent yields. It offers a high degree of control over the substitution pattern on both the benzene and pyridine rings.[3]
-
Disadvantages: The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.[3]
The this compound Approach: Functionalization of a Pre-formed Core
An alternative and increasingly popular strategy for accessing diverse quinoline derivatives involves the use of this compound as a key intermediate. This approach bypasses the often-challenging de novo synthesis of the quinoline core and instead focuses on its elaboration. This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols, to introduce a quinolin-4-ylmethyl moiety.
-
Advantages: This method offers a modular and often high-yielding route to a vast array of functionalized quinolines. The reactions are typically conducted under milder conditions compared to the classical named reactions.
-
Disadvantages: This approach is contingent on the availability of the this compound starting material. The diversity of the final products is limited to the introduction of substituents at the 4-methyl position.
Comparative Yield Analysis
The following table provides a comparative overview of the typical yield ranges for the discussed synthetic strategies. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.
| Synthesis Method | General Reaction | Typical Yield Range | Notes |
| Skraup Synthesis | Aniline + Glycerol + H₂SO₄ + Oxidant → Quinoline | Low to Moderate (often < 40%) | Harsh conditions, potential for violent reactions, and byproduct formation.[3] |
| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl + Acid → Substituted Quinoline | Low to Moderate | Prone to polymerization of the carbonyl component, leading to tar formation and reduced yields.[5] |
| Combes Synthesis | Aniline + β-Diketone + Acid → 2,4-Disubstituted Quinoline | Moderate to Good | Yields can be influenced by the electronic nature of the aniline substituent.[6] |
| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl → Substituted Quinoline | Good to Excellent (can exceed 90%) | Generally higher yielding and more versatile, but dependent on the availability of the 2-aminoaryl carbonyl precursor.[3] |
| This compound | This compound + Nucleophile → 4-Substituted Quinoline | Good to Excellent (often > 80%) | High-yielding for a variety of nucleophiles under relatively mild conditions. |
Experimental Workflows and Mechanistic Insights
To provide a practical perspective, detailed experimental protocols for a representative named reaction (Friedländer Synthesis) and a typical this compound derivatization are presented below.
Representative Named Reaction: The Friedländer Synthesis
The following diagram illustrates the general workflow for the Friedländer synthesis.
Caption: Generalized workflow for the Friedländer quinoline synthesis.
Detailed Protocol: Synthesis of 2-Methylquinoline via Friedländer Reaction [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone (10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add acetone (20 mmol) and a catalytic amount of potassium hydroxide (1 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water (50 mL) to the residue and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methylquinoline.
This compound Derivatization
The following diagram illustrates the general workflow for the synthesis of quinoline derivatives from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Bromomethyl)quinoline
As researchers and drug development professionals, our work with reactive chemical intermediates like 4-(Bromomethyl)quinoline is fundamental to discovery. However, our responsibility extends beyond the synthesis and application of these molecules to their safe and compliant disposal. Improper handling of such halogenated heterocyclic compounds poses significant risks to personnel and the environment, alongside severe regulatory consequences. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural choice is explained to empower you with not just the "how," but the "why," ensuring a self-validating system of laboratory safety.
Hazard Identification & Risk Assessment: The "Why"
Understanding the intrinsic hazards of this compound (CAS No. 5632-16-6) is the foundation of its safe management. While comprehensive toxicological data for this specific compound is limited, its structure—a quinoline core with a reactive bromomethyl group—allows us to infer its hazard profile from closely related analogs and parent structures. The related compound, 4-(Bromomethyl)-2(1H)-quinolinone, is classified as causing severe skin burns and eye damage and is a lachrymator (a substance that irritates the eyes and causes tears)[1][2][3]. The quinoline backbone itself is associated with potential liver damage and is a suspected mutagen and carcinogen[4][5].
As a brominated organic compound, this compound falls under specific environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste[6][7]. Halogenated organic compounds are explicitly regulated and require disposal methods, such as high-temperature incineration, that are more complex and costly than those for non-halogenated waste[8][9].
| Hazard Class & Category | Hazard Statement | Rationale & Key Precautions | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2][3]. | The bromomethyl group is a potent alkylating agent, making the compound highly reactive and corrosive upon contact with skin and mucous membranes. Always handle in a certified chemical fume hood. | Chemical-resistant gloves (Nitrile is acceptable for incidental contact, but heavier gloves like Butyl or Viton should be considered for direct handling), flame-resistant lab coat, chemical splash goggles, and a face shield. |
| Serious Eye Damage | H318: Causes serious eye damage[1]. | Direct contact can cause irreversible damage. The lachrymatory properties provide an early warning, but exposure should be prevented entirely. | Chemical splash goggles used in combination with a face shield provides maximum protection. |
| Halogenated Organic Waste | EPA Hazardous Waste[10][11] | Brominated compounds can form toxic and corrosive byproducts (e.g., hydrogen bromide) upon incomplete combustion. Disposal requires controlled incineration with flue gas scrubbing[12]. Never dispose of down the drain or mix with non-halogenated waste. | Standard laboratory PPE as listed above. |
Waste Segregation: The First Critical Step
The cardinal rule for managing halogenated chemical waste is stringent segregation. Co-mingling halogenated and non-halogenated waste streams is a frequent and costly error in laboratory settings. The entire volume of a mixed-waste container must be treated as halogenated waste, dramatically increasing disposal costs and regulatory burdens[8][9]. The following workflow provides a clear decision-making process for waste stream management.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol must be executed within a certified chemical fume hood while wearing all appropriate PPE as detailed in Section 1.
Step 4.1: Container Selection and Preparation
-
Select a Compatible Container : For liquid waste, use a clearly marked, leak-proof container with a screw cap, typically a 4-liter high-density polyethylene (HDPE) or glass bottle[9]. For solid waste, a sealable plastic pail or wide-mouth HDPE bottle is appropriate. Ensure the container is in good condition.
-
Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department[8][13].
-
Complete the Label : Fill in the generator's information (your name, lab, date). Clearly write "Halogenated Organic Waste" and list all chemical constituents by their full names, including "this compound" and any solvents[13]. Do not use abbreviations. Maintain a running log of constituents and their approximate percentages.
Step 4.2: Collection of Waste
-
Neat or Concentrated Waste : Carefully transfer any leftover solid this compound or its concentrated solutions directly into the appropriate, pre-labeled hazardous waste container.
-
Dilute Solutions : Pour dilute solutions containing this compound into the designated "Liquid Halogenated Organic Waste" container. This applies whether the solvent is halogenated or not[13].
-
Contaminated Solids : Place any disposable labware that has come into direct contact with the chemical—such as contaminated gloves, weigh boats, pipette tips, or paper towels used for cleanup—into the "Solid Halogenated Organic Waste" container[8].
-
Contaminated Glassware : Glassware should be decontaminated before washing. Triple rinse the glassware with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as liquid halogenated hazardous waste[9]. The third rinse can often be managed similarly, after which the glassware can be cleaned through standard lab procedures.
Step 4.3: Container Storage
-
Keep Containers Closed : The waste container must be securely capped at all times, except when you are actively adding waste[8][13]. A funnel left in the opening is not considered a closed container and is a common regulatory violation.
-
Store in a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked and equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregate from Incompatibles : Ensure the halogenated waste container is stored away from incompatible materials, particularly strong bases and oxidizers.
Step 4.4: Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill the container. A safe limit is typically 80-90% capacity to allow for vapor expansion.
-
Request Pickup : Once the container is nearly full, or if it has been stored for a period approaching your institution's limit (often 6-12 months), complete the hazardous waste tag and submit a waste pickup request to your EH&S department according to their specific procedures.
-
Final Disposal Method : Your EH&S department will then arrange for a licensed hazardous waste disposal company to transport the material for final destruction, which for halogenated organics typically involves controlled, high-temperature incineration[12][14].
Emergency Procedures for Spills and Exposures
Adherence to protocol is paramount, but accidents can occur. Swift, correct action is critical.
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[1]. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
-
Small Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents)[8]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into the "Solid Halogenated Organic Waste" container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For any large spill or any spill that occurs outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EH&S department immediately.
By integrating these procedures into your standard laboratory workflow, you ensure that your innovative research is conducted not only effectively but with the highest commitment to safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. pfw.edu [pfw.edu]
- 7. epa.gov [epa.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. vumc.org [vumc.org]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. epa.gov [epa.gov]
- 12. echemi.com [echemi.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. angenechemical.com [angenechemical.com]
A Senior Application Scientist's Guide to Handling 4-(Bromomethyl)quinoline: Essential Safety Protocols and Operational Plans
This guide provides crucial safety and logistical information for the handling of 4-(Bromomethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our objective is to build a foundation of trust by delivering value that transcends the product itself, making this your preferred source for laboratory safety intelligence.
Hazard Assessment: Understanding the "Why"
This compound and its analogs, such as 4-(Bromomethyl)-2(1H)-quinolinone, are potent chemical agents. The primary hazards stem from their high reactivity and corrosive nature. The bromomethyl group is a strong alkylating agent, meaning it can readily react with biological nucleophiles like DNA and proteins, leading to cellular damage. This reactivity is the fundamental reason for the stringent handling procedures outlined below.
Based on data from analogous compounds, this compound should be treated as a substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1][2] Exposure can occur via inhalation, skin contact, eye contact, and ingestion.[1]
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion | Causes severe skin burns upon contact. Symptoms can include redness, blistering, pain, and scaling.[1] | H314 |
| Eye Damage | Causes serious, potentially irreversible eye damage.[1] | H318 |
| Lachrymator | Induces tearing and severe eye irritation.[1] | - |
| Respiratory Irritation | Inhalation of dust or fumes may cause irritation to the lungs and respiratory system.[1] | - |
| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[1] | - |
The Core of Protection: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. Each component is selected to create a comprehensive barrier against the specific hazards posed by this compound.
Table 2: Mandatory PPE for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant, EN 166.[4] | Protects against chemical splashes and airborne particulates. Must be tight-fitting. |
| Face Shield | To be worn over safety goggles. | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile is recommended for incidental contact.[5] | Prevents direct skin contact. Gloves must be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[4][6] |
| Body Protection | Flame-Resistant Lab Coat | Fully buttoned. | Protects skin and personal clothing from contamination.[5] |
| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material. | Protects lower body and feet from potential spills.[5] | |
| Respiratory Protection | Chemical Fume Hood | Certified and functioning properly. | This is the primary engineering control to prevent inhalation exposure.[5] |
| NIOSH-Approved Respirator | Required for spill cleanup or if working outside a fume hood. | A full-face respirator with appropriate cartridges for organic vapors and particulates is necessary if engineering controls are insufficient.[4][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Engineering and Administrative Controls
-
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[5][8]
-
Secondary Controls: An eyewash station and a safety shower must be immediately accessible and tested regularly.[1][8]
-
Administrative Controls: All personnel must be fully trained on the hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS). Never work alone when handling this compound.
Procedural Workflow
-
Preparation: Before bringing the chemical into the work area, cover the surface of the fume hood with disposable, absorbent bench paper. Assemble all necessary equipment and reagents.
-
Donning PPE: Don all required PPE in the correct order (e.g., lab coat, inner gloves, safety goggles, face shield, outer gloves).
-
Handling the Compound:
-
Post-Handling:
-
Securely close the primary container. Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, face shield, goggles, lab coat, inner gloves).
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[1][2]
Workflow Visualization
Caption: Standard workflow for handling this compound.
Emergency Protocols: A Validated Response System
In the event of an incident, a clear and immediate response is critical to mitigating harm.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1][9] Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Isolate the spill area and ensure ventilation is directed away from occupied spaces (i.e., ensure the fume hood is drawing air).
-
Protect: Don the appropriate level of PPE, including respiratory protection.[7]
-
Contain & Clean: For a small spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.[1] Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[10] Do not allow the chemical to enter drains or waterways.[1][3]
Emergency Response Visualization
Caption: Emergency response decision tree for incidents.
Disposal Plan: Responsible End-of-Life Management
Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[1]
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, bench paper, and spill cleanup debris, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The container must be disposed of through a licensed chemical destruction facility or an approved waste disposal plant.[2][4] Under no circumstances should this material be disposed of down the drain or in regular trash.[1]
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
